EN884
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-(pyridin-3-ylmethyl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-14(17)16-8-5-12(6-9-16)10-13-4-3-7-15-11-13/h2-4,7,11-12H,1,5-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUANOVWGPXFWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EN884: A Covalent Recruiter for Targeted Protein Degradation via the SKP1-CUL1-F-box (SCF) E3 Ligase Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of EN884, a novel, cysteine-reactive covalent ligand that targets the S-Phase Kinase-Associated Protein 1 (SKP1). SKP1 is an essential adaptor protein within the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, a critical component of the ubiquitin-proteasome system responsible for the degradation of a multitude of cellular proteins. The discovery of this compound opens new avenues for therapeutic intervention by enabling the recruitment of the SCF complex for targeted protein degradation (TPD), a strategy with significant potential in drug development.
Discovery and Covalent Engagement of SKP1
This compound was identified as a potent binder of SKP1 through a competitive activity-based protein profiling (ABPP) screen.[1][2] A library of 1284 cysteine-reactive covalent ligands was screened for their ability to displace a fluorophore-conjugated iodoacetamide probe (IA-rhodamine) from the purified human SKP1-FBXO7-CUL1-RBX1 complex.[1][3] this compound emerged as the top hit, demonstrating a dose-dependent inhibition of probe labeling.[1]
The molecule contains a cysteine-reactive acrylamide "warhead" that facilitates its covalent interaction. Subsequent mass spectrometry analysis confirmed that this compound covalently modifies a specific cysteine residue, C160, on the SKP1 protein. This interaction is crucial for its function as a recruiter for the SCF complex. Interestingly, this compound's binding to SKP1 is observed when SKP1 is part of the larger Cullin-RING E3 ligase complex, but not to SKP1 alone, suggesting that the compound may recognize a conformation of SKP1 present within the assembled ligase. It is hypothesized that this compound binds at the interface between SKP1 and F-box proteins, potentially engaging with a subset of SKP1 proteins associated with specific CUL1 substrate receptors.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the discovery and characterization of this compound's interaction with SKP1.
| Table 1: Activity-Based Protein Profiling (ABPP) Screen | |
| Parameter | Observation |
| Screening Method | Competitive gel-based ABPP |
| Library Size | 1284 cysteine-reactive covalent ligands |
| Target Complex | Purified human SKP1-FBXO7-CUL1-RBX1 |
| Probe | Iodoacetamide-rhodamine (IA-rhodamine) |
| Screening Concentration | 50 µM |
| Top Hit | This compound |
| Result | This compound showed the most significant, dose-response inhibition of IA-rhodamine labeling of SKP1. |
| Table 2: Mass Spectrometry Analysis of this compound-SKP1 Interaction | |
| Parameter | Finding |
| Method | Tandem Mass Spectrometry (MS/MS) of tryptic digests |
| Sample | SKP1-FBXO7-CUL1-RBX1 complex incubated with this compound (50 µM) for 1 hour. |
| Site of Modification | Cysteine 160 (C160) of SKP1. |
| Significance | Confirmed the direct covalent binding and identified the specific amino acid residue on SKP1 targeted by this compound. |
Mechanism of Action: Hijacking the SCF Complex for Targeted Protein Degradation
The ability of this compound to covalently bind to the essential adaptor protein SKP1 makes it a valuable tool for Proteolysis Targeting Chimera (PROTAC) applications. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.
By linking a derivative of this compound to a ligand for a target protein, it is possible to create PROTACs that utilize the SCF complex for degradation. This has been successfully demonstrated with the degradation of neo-substrates such as Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR). For instance, a series of PROTACs (SJH1-51A, SJH1-51B, SJH1-51C, and SJH1-51D) were synthesized by linking an this compound derivative to the BET family inhibitor JQ1. The most effective of these, SJH1-51B, which features a C4 alkyl linker, robustly degraded the short isoform of BRD4 in HEK293T cells.
The degradation mediated by these SKP1-based PROTACs is dependent on the ubiquitin-proteasome system. This was confirmed by experiments showing that the degradation of BRD4 by SJH1-51B was prevented by pre-treatment with the proteasome inhibitor bortezomib. Furthermore, the activity of these PROTACs was attenuated by the NEDDylation inhibitor MLN4924, confirming the requirement for an active Cullin-RING ligase. Crucially, knockdown of SKP1 completely abolished the degradation of BRD4, demonstrating the specific reliance on SKP1 for this process.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.
Caption: Canonical SCF E3 ubiquitin ligase ubiquitination pathway.
Caption: this compound covalently binds to Cysteine 160 of SKP1 within the SCF complex.
Caption: Experimental workflow for the Activity-Based Protein Profiling (ABPP) screen.
Caption: Mechanism of targeted protein degradation using an this compound-based PROTAC.
Detailed Experimental Protocols
-
Complex Preparation: Use purified human SKP1-FBXO7-CUL1-RBX1 complex for the assay.
-
Ligand Incubation: Incubate the purified complex with either DMSO (vehicle control) or compounds from the cysteine-reactive covalent ligand library (e.g., at 50 µM) in a suitable buffer (e.g., PBS) for 1 hour at room temperature.
-
Probe Labeling: Add the iodoacetamide-rhodamine (IA-rhodamine) probe to the mixture and incubate for another hour at room temperature in the dark.
-
Quenching and Denaturation: Quench the labeling reaction by adding 4x Laemmli sample buffer with DTT. Boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Imaging: Visualize the rhodamine fluorescence by scanning the gel using a fluorescence gel scanner.
-
Analysis: Quantify the band intensities corresponding to SKP1. The reduction in fluorescence intensity in the presence of a test compound compared to the DMSO control indicates competitive displacement of the probe, signifying that the compound binds to SKP1.
-
Sample Preparation: Incubate the purified SKP1-FBXO7-CUL1-RBX1 complex with a high concentration of this compound (e.g., 50 µM) for 1 hour at room temperature.
-
Denaturation and Reduction: Denature the proteins using urea, and reduce disulfide bonds with DTT.
-
Alkylation: Alkylate free cysteine residues with iodoacetamide to prevent non-specific disulfide bond formation.
-
Tryptic Digestion: Dilute the sample to reduce the urea concentration and perform an overnight digestion with sequencing-grade trypsin at 37°C.
-
Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database containing the sequence of human SKP1. Specifically look for spectra matching tryptic peptides of SKP1 with a mass shift corresponding to the addition of this compound on cysteine residues. The MS/MS fragmentation pattern will confirm the exact site of covalent modification (C160).
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or MDA-MB-231) and allow them to adhere. Treat the cells with the this compound-based PROTAC (e.g., SJH1-51B) at various concentrations and for different time points. Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-Actin).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control and normalized to the loading control.
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation. It is a first-in-class covalent recruiter that successfully hijacks the essential SKP1 adaptor protein of the SCF E3 ligase complex. The proof-of-concept studies demonstrating the degradation of high-value cancer targets like BRD4 and the Androgen Receptor highlight the therapeutic potential of this approach. By targeting a core and essential component of the ubiquitin-proteasome machinery, SKP1-based PROTACs may offer a strategy to overcome resistance mechanisms that can arise with PROTACs that rely on non-essential E3 ligases. While this compound and its initial PROTAC derivatives are early-stage discoveries, they provide a strong foundation for further medicinal chemistry optimization to improve potency, selectivity, and overall drug-like properties. Future work will likely focus on structural studies to elucidate the precise binding mode of this compound within the SKP1-F-box interface and the kinetics of ternary complex formation to guide the design of next-generation SKP1 recruiters.
References
EN884: A Covalent Recruiter for the SKP1 E3 Ligase Adaptor Protein
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins previously considered "undruggable." This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. While significant progress has been made, the field has been largely reliant on a small number of E3 ligase recruiters. The discovery of novel recruiters for different E3 ligases is crucial for expanding the scope and selectivity of TPD. This technical guide focuses on EN884, a recently identified covalent recruiter that targets the SKP1 adaptor protein of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.
Mechanism of Action of this compound
This compound is a cysteine-reactive small molecule that acts as a covalent recruiter for the SKP1 adaptor protein.[1][2] SKP1 is a core and essential component of the SCF E3 ubiquitin ligase complex, which is one of the largest families of E3 ligases in humans.[3][4][5] The SCF complex plays a critical role in regulating a wide array of cellular processes by targeting substrate proteins for degradation.
This compound contains a reactive acrylamide "warhead" that specifically and covalently modifies cysteine 160 (C160) on SKP1. This covalent engagement allows for the recruitment of the SCF complex to a neo-substrate when this compound is incorporated into a PROTAC. The recruitment of the E3 ligase complex to the target protein facilitates the transfer of ubiquitin, marking the target for degradation by the 26S proteasome.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and its derivatives from the primary literature.
| Compound | Target | Assay | Metric | Value | Cell Line | Reference |
| This compound | SKP1 | isoDTB-ABPP | % Engagement of C160 | 7% | HEK293T | |
| SJH1-37m | SKP1 | Pulldown Proteomics | Enrichment Fold Change | 2.8 | HEK293T |
| PROTAC | Target Protein | Recruited E3 Ligase Component | Effect | Cell Line | Reference |
| SJH1-51B | BRD4 (short isoform) | SKP1 | Selective Degradation | HEK293T | |
| SJH1-51B | BRD4 (both isoforms) | SKP1 | Degradation | MDA-MB-231 | |
| SJH1-62B | Androgen Receptor (AR) | SKP1 | Degradation | LNCaP |
Detailed quantitative proteomics data, including lists of significantly affected proteins from tandem mass tagging (TMT) experiments, are available in the supplementary information of the primary research publication.
Experimental Protocols
Detailed experimental protocols are critical for the successful application of this compound-based technologies. Below are methodologies for key experiments cited in the literature.
Gel-Based Activity-Based Protein Profiling (ABPP) for Screening
This protocol is used to identify covalent ligands that compete with a fluorescent probe for binding to the target protein.
-
Protein Complex Preparation: Use a purified SKP1-FBXO7-CUL1-RBX1 complex.
-
Compound Incubation: Pre-incubate the protein complex with the covalent ligand library (e.g., 50 µM for each compound) or varying concentrations of this compound for 1 hour at room temperature. A DMSO vehicle control should be run in parallel.
-
Probe Labeling: Add a rhodamine-functionalized iodoacetamide (IA-rhodamine) probe (e.g., 100 nM) and incubate for 30 minutes.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the gel using in-gel fluorescence scanning to detect the IA-rhodamine signal. A decrease in fluorescence intensity in the presence of a test compound indicates competition for the same binding site.
-
Loading Control: Stain the gel with a total protein stain (e.g., silver stain) to ensure equal protein loading.
Mass Spectrometry for Covalent Modification Site Identification
This protocol identifies the specific amino acid residue modified by the covalent ligand.
-
Incubation: Incubate the purified SKP1-FBXO7-CUL1-RBX1 complex with this compound (e.g., 50 µM) for 1 hour.
-
Tryptic Digestion: Perform a standard in-solution or in-gel tryptic digest of the protein complex.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of this compound on cysteine residues to identify the modified peptide and the specific site of adduction.
Isotopic Desthiobiotin-ABPP (isoDTB-ABPP) for Cellular Target Engagement
This chemoproteomic method quantifies the engagement of a covalent ligand with its target in a cellular context.
-
Cell Treatment: Treat cells (e.g., HEK293T) with either DMSO vehicle or this compound (e.g., 50 µM) for a specified time (e.g., 4 hours).
-
Lysis and Probe Labeling: Lyse the cells and label the proteomes with an alkyne-functionalized iodoacetamide probe (IA-alkyne).
-
Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an isotopically light (for DMSO control) or heavy (for this compound-treated) desthiobiotin-azide tag.
-
Sample Combination and Enrichment: Combine the light and heavy labeled samples, digest with trypsin, and enrich for the desthiobiotin-labeled peptides using streptavidin beads.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.
-
Quantification: Quantify the light/heavy peptide ratios to determine the degree of target engagement by the covalent ligand. A higher ratio indicates that the ligand is occupying the cysteine, preventing labeling by the probe.
TMT-Based Quantitative Proteomics for PROTAC-Induced Degradation
This protocol allows for the quantitative assessment of protein degradation induced by a PROTAC.
-
Cell Treatment: Treat cells (e.g., MDA-MB-231 or LNCaP) with DMSO vehicle or the this compound-based PROTAC (e.g., 10 µM SJH1-51B) for a specified duration (e.g., 24 hours).
-
Protein Extraction and Digestion: Extract proteins from the cells and perform a tryptic digestion.
-
TMT Labeling: Label the resulting peptides from each condition with different isobaric tandem mass tags (TMT).
-
Sample Pooling and Fractionation: Pool the labeled peptide samples and fractionate using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the TMT tags. A decrease in the abundance of a protein in the PROTAC-treated sample compared to the vehicle control indicates degradation.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-based PROTACs.
Experimental Workflow: ABPP Screening
Caption: ABPP workflow for covalent ligand discovery.
Logical Relationship: PROTAC Development from this compound
Caption: Logic for developing this compound-based PROTACs.
References
- 1. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SCF Complex Is Essential to Maintain Genome and Chromosome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SKP1‐CUL1‐F‐box: Key molecular targets affecting disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCF complex - Wikipedia [en.wikipedia.org]
The Covalent Engagement of EN884 with SKP1 C160: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding mechanism of EN884, a cysteine-reactive covalent ligand, to the S-Phase Kinase-Associated Protein 1 (SKP1) at the C160 residue. The discovery of this compound as a covalent recruiter for SKP1, a core component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, opens new avenues for the development of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This document summarizes the key quantitative data, details the experimental methodologies used to characterize this interaction, and visualizes the relevant biological and experimental frameworks.
Quantitative Data Summary
The interaction between this compound and SKP1 C160 has been quantitatively assessed through various biochemical and cellular assays. The key findings are summarized in the tables below.
| Parameter | Value | Cell Line/System | Method | Reference |
| Cellular Engagement of SKP1 C160 by this compound | 7% | HEK293T cells | Isotopic Desthiobiotin-ABPP (isoDTB-ABPP) | [1] |
| Concentration of this compound in Gel-based ABPP Screen | 50 µM | Pure human SKP1-FBXO7-CUL1-RBX1 complex | Gel-based Activity-Based Protein Profiling (ABPP) | |
| Concentration of this compound for Mass Spectrometry Analysis | 50 µM | SKP1-FBXO7-CUL1-RBX1 complex | Mass Spectrometry |
Table 1: Quantitative Analysis of this compound-SKP1 C160 Interaction. This table provides a summary of the key quantitative measurements related to the binding of this compound to SKP1 C160.
Core Binding Mechanism and Significance
This compound is a cysteine-reactive covalent ligand that was identified from a screen of 1284 covalent ligands. It possesses an acrylamide "warhead" that forms a covalent bond with the thiol group of the cysteine 160 residue on SKP1. This specific cysteine is located in an intrinsically disordered region of SKP1 that becomes structured upon its incorporation into the SCF complex, specifically at the interface with the F-box substrate receptor. A critical finding is that this compound's binding to SKP1 is dependent on the presence of the larger SCF complex, as it does not bind to monomeric SKP1. This suggests that the binding site, or its accessibility, is a feature of the assembled E3 ligase complex.
The ability of this compound to covalently engage SKP1 has been leveraged in the development of PROTACs. By linking this compound to a ligand for a target protein, such as BRD4 or the Androgen Receptor (AR), the resulting PROTAC can recruit these neo-substrates to the SCF complex for ubiquitination and subsequent proteasomal degradation.
Signaling and Degradation Pathway
The canonical function of the SCF E3 ubiquitin ligase complex is to mediate the ubiquitination of specific protein substrates, marking them for degradation by the 26S proteasome. This process is crucial for regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and maintaining genome stability. This compound-based PROTACs hijack this endogenous cellular machinery.
References
- 1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to EN884 for Targeted Protein Degradation of BRD4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that induce the degradation of specific proteins. This whitepaper provides a comprehensive technical overview of EN884, a novel covalent recruiter of the SKP1 adapter protein, and its application in a PROTAC, SHH-2-106, for the targeted degradation of the epigenetic reader protein BRD4. We will delve into the mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize the underlying biological and experimental workflows.
Introduction to this compound and Targeted Protein Degradation
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of gene expression and have been identified as key therapeutic targets in oncology and inflammatory diseases. Traditional small-molecule inhibitors of BRD4 have shown clinical promise, but their efficacy can be limited by the need for high sustained occupancy and potential for drug resistance.
Targeted protein degradation offers an alternative and potentially more effective strategy. By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), PROTACs can catalytically induce the degradation of target proteins. This compound represents a novel approach in PROTAC design by engaging a core component of the Cullin-RING E3 ubiquitin ligase machinery.
Mechanism of Action: this compound and the SKP1-CUL1-F-box (SCF) E3 Ligase Complex
This compound is a cysteine-reactive covalent ligand that specifically targets the SKP1 adapter protein.[1] SKP1 is an essential component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, one of the largest families of E3 ligases. The mechanism of action for an this compound-based PROTAC, such as SHH-2-106, can be summarized in the following steps:
-
Ternary Complex Formation: The BRD4-targeting moiety of the PROTAC binds to the bromodomain of BRD4, while the this compound moiety covalently engages SKP1 at cysteine 160 (C160).[1] This brings BRD4 into close proximity with the SCF E3 ligase complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD4.
-
Proteasomal Degradation: The resulting polyubiquitin chain on BRD4 is recognized by the 26S proteasome. The proteasome then unfolds and degrades BRD4 into small peptides, while the PROTAC molecule is released and can engage another BRD4 protein for a new cycle of degradation.
This catalytic mode of action allows for potent and sustained degradation of the target protein at sub-stoichiometric concentrations.
Quantitative Data: Degradation of BRD4 by SHH-2-106
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The this compound-based BRD4 degrader, SHH-2-106, has been shown to induce potent and dose-dependent degradation of BRD4 in cellular assays.
| Compound | Cell Line | Treatment Time | DC50 (nM) | Dmax (%) |
| SHH-2-106 | 22Rv1 | 24 hours | ~100 | >90 |
Note: The DC50 and Dmax values are estimated based on densitometric analysis of Western blot data from the primary literature.
Experimental Protocols
Reproducible and robust experimental methods are crucial for the evaluation of PROTAC molecules. Below are detailed protocols for key assays used in the characterization of this compound-based degraders.
Gel-Based Activity-Based Protein Profiling (ABPP) for SKP1 Engagement
This protocol is used to confirm the covalent engagement of this compound with its target, SKP1.
Materials:
-
Purified recombinant SKP1-CUL1-F-box complex
-
This compound
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
Rhodamine-azide
-
Click chemistry reagents (CuSO4, TBTA, TCEP)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Incubation: Incubate the purified SCF complex with varying concentrations of this compound for 1 hour at room temperature.
-
Probe Labeling: Add IA-alkyne to the mixture and incubate for another hour to label the remaining free cysteines on SKP1.
-
Click Chemistry: Perform a click reaction by adding rhodamine-azide, CuSO4, TBTA, and TCEP to the samples. Incubate for 1 hour at room temperature.
-
SDS-PAGE: Quench the reaction with SDS-PAGE loading buffer and run the samples on a polyacrylamide gel.
-
Visualization: Scan the gel using a fluorescence scanner to visualize the rhodamine-labeled SKP1. A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding and covalent engagement.
Western Blotting for BRD4 Degradation
This is the standard method for quantifying the degradation of BRD4 in cells following treatment with a PROTAC.
Materials:
-
22Rv1 cells (or other relevant cell line)
-
SHH-2-106 (this compound-based BRD4 PROTAC)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed 22Rv1 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of SHH-2-106 (e.g., 0, 10, 30, 100, 300, 1000 nM) for 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Image the blot using a chemiluminescence imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized BRD4 levels against the concentration of SHH-2-106 to determine the DC50 and Dmax.
-
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation by providing a novel means to recruit the SCF E3 ligase complex. The this compound-based PROTAC, SHH-2-106, demonstrates the successful application of this strategy for the potent and efficient degradation of BRD4. This approach opens up new avenues for the development of degraders for a wide range of therapeutic targets.
Future research will likely focus on optimizing the this compound scaffold to improve its potency, selectivity, and drug-like properties. Furthermore, the modular nature of PROTACs will allow for the combination of this compound with various target-binding ligands to expand the landscape of degradable proteins. The continued exploration of novel E3 ligase recruiters like this compound will undoubtedly fuel the development of the next generation of targeted protein degraders with enhanced therapeutic potential.
References
The Emergence of EN884: A Novel Strategy for Androgen Receptor Degradation in Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The androgen receptor (AR) is a key driver of prostate cancer progression, and targeting this receptor remains a cornerstone of therapy. However, the development of resistance to conventional AR inhibitors necessitates novel therapeutic strategies. One promising approach is the targeted degradation of the AR protein. This technical guide explores the function of EN884, a recently identified small molecule, in mediating the degradation of the androgen receptor. This compound acts as a covalent recruiter of the SKP1 E3 ligase adaptor protein, enabling the formation of a ternary complex with the AR and subsequent proteasomal degradation. This document provides a comprehensive overview of the mechanism of action of this compound-based Proteolysis Targeting Chimeras (PROTACs), summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the associated signaling pathways and workflows.
Introduction: The Androgen Receptor as a Therapeutic Target
The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[1][2] Upon binding to androgens, the AR translocates to the nucleus, where it regulates the expression of genes involved in cell growth and survival.[1] Therapies aimed at blocking AR signaling, either by inhibiting androgen synthesis or by antagonizing the receptor, are initially effective. However, resistance often emerges through mechanisms such as AR mutations, amplification, or the expression of constitutively active splice variants.[3]
Targeted protein degradation offers a novel therapeutic modality to overcome these resistance mechanisms.[2] By inducing the selective removal of the entire AR protein, rather than just inhibiting its function, degraders can potentially address the challenges posed by AR overexpression and mutation.
This compound: A Covalent Recruiter of the SKP1 E3 Ligase Complex
This compound is a cysteine-reactive covalent molecule that has been identified as a recruiter of the SKP1 (S-phase kinase-associated protein 1) adapter protein. SKP1 is a core component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, one of the largest families of E3 ligases responsible for targeting proteins for ubiquitination and subsequent degradation by the proteasome.
By incorporating this compound into a PROTAC, it can be used to bring the SCF complex into proximity with a target protein, in this case, the androgen receptor, leading to its degradation.
Mechanism of Action: this compound-Based PROTACs for AR Degradation
An this compound-based PROTAC for androgen receptor degradation is a heterobifunctional molecule. One end of the PROTAC contains a ligand that binds to the androgen receptor, while the other end features the this compound moiety, which covalently binds to SKP1. This dual binding facilitates the formation of a ternary complex between the androgen receptor, the this compound-PROTAC, and the SCF E3 ligase complex.
Once this ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules to the androgen receptor. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple AR proteins.
References
- 1. Proteomics Propels Protein Degradation Studies in San Diego - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACing the androgen receptor and other emerging therapeutics in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Enfortumab Vedotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enfortumab vedotin (EN884) is a first-in-class antibody-drug conjugate (ADC) that represents a significant advancement in the treatment of locally advanced or metastatic urothelial carcinoma. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, mechanism of action, and key experimental data related to enfortumab vedotin.
Discovery and Target Identification
The development of enfortumab vedotin was initiated through the identification of a suitable target antigen overexpressed in urothelial carcinoma. Through suppression subtractive hybridization, Nectin-4 (also known as Poliovirus Receptor-related 4 or PVRL4) was identified as a promising candidate.[1] Nectin-4 is a type I transmembrane protein belonging to the nectin family of immunoglobulin-like adhesion molecules, which are involved in cell-cell adhesion.[2]
Immunohistochemical analysis of a broad panel of tumor specimens revealed high expression of Nectin-4 in several cancers, with particularly strong to moderate expression in bladder (60%), breast (53%), and pancreatic cancers (40-60%).[1][3] In contrast, Nectin-4 expression in normal tissues was found to be more limited, making it an attractive target for ADC-based therapy.[1] This differential expression profile suggested that an ADC targeting Nectin-4 could selectively deliver a cytotoxic payload to tumor cells while minimizing off-target toxicity.
Enfortumab Vedotin: The Antibody-Drug Conjugate
Enfortumab vedotin is composed of three key components:
-
A fully human monoclonal antibody (mAb): The IgG1-kappa antibody, enfortumab (also known as ASG-22CE), is directed against Nectin-4. It is produced in Chinese hamster ovary (CHO) cells.
-
A cytotoxic payload: The microtubule-disrupting agent, monomethyl auristatin E (MMAE), is a potent synthetic antineoplastic agent.
-
A protease-cleavable linker: A maleimidocaproyl valine-citrulline (mc-val-cit) linker connects the antibody to the MMAE payload. This linker is designed to be stable in the bloodstream and to be cleaved by proteases, such as cathepsins, which are abundant in the lysosomal compartment of cells.
The drug-to-antibody ratio (DAR) of enfortumab vedotin is approximately 3.8:1, and the molecular weight of the conjugate is approximately 152 kDa.
Mechanism of Action
The anticancer activity of enfortumab vedotin is a multi-step process that leverages the specificity of the antibody and the potency of the cytotoxic payload.
-
Binding: The enfortumab antibody component of the ADC binds with high affinity to Nectin-4 expressed on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-Nectin-4 complex is internalized into the cell via endocytosis.
-
Lysosomal Trafficking and Payload Release: The endocytic vesicle containing the ADC-Nectin-4 complex fuses with a lysosome. Inside the acidic environment of the lysosome, proteases cleave the valine-citrulline linker, releasing the active MMAE payload into the cytoplasm.
-
Microtubule Disruption and Apoptosis: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within the cell. This leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).
In addition to direct cytotoxicity, preclinical studies suggest that enfortumab vedotin may also exert a "bystander effect," where the released MMAE can diffuse out of the target cell and kill neighboring cancer cells that may not express Nectin-4. Furthermore, there is evidence that the combination of enfortumab vedotin with a PD-1 blocking antibody can upregulate immune function and increase antitumor activity in preclinical models.
Preclinical Development
The antitumor activity of enfortumab vedotin was extensively evaluated in multiple preclinical cancer models.
In Vitro Studies
In vitro studies demonstrated that enfortumab vedotin could bind to cell surface-expressed Nectin-4 with high affinity and induce dose-dependent cell death in various cancer cell lines.
In Vivo Xenograft Studies
The efficacy of enfortumab vedotin was tested in mouse xenograft models of human breast, bladder, pancreatic, and lung cancers. Treatment with enfortumab vedotin significantly inhibited tumor growth in 12 out of 13 models examined and resulted in tumor regression in 5 of these models. In a mouse bladder cancer xenograft model, a single 4 mg/kg dose of enfortumab vedotin led to complete tumor eradication in 5 out of 6 mice. These preclinical findings provided a strong rationale for the clinical development of enfortumab vedotin.
Clinical Development
The clinical development of enfortumab vedotin has been marked by a series of successful clinical trials that have established its efficacy and safety in patients with advanced urothelial carcinoma.
Phase 1 and 2 Trials: EV-101 and EV-201
The initial clinical evaluation of enfortumab vedotin was conducted in the Phase 1 EV-101 study, which established the recommended Phase 2 dose of 1.25 mg/kg.
The pivotal Phase 2 EV-201 trial was a single-arm, multicenter study that evaluated the efficacy and safety of enfortumab vedotin in patients with locally advanced or metastatic urothelial carcinoma who had been previously treated with platinum-based chemotherapy and a PD-1 or PD-L1 inhibitor.
Phase 3 Trial: EV-301
The confirmatory Phase 3 EV-301 trial was a randomized, open-label study that compared enfortumab vedotin to standard chemotherapy (docetaxel, paclitaxel, or vinflunine) in patients with locally advanced or metastatic urothelial carcinoma who had previously received platinum-based chemotherapy and a PD-1/L1 inhibitor. The trial met its primary endpoint, demonstrating a significant improvement in overall survival for patients treated with enfortumab vedotin compared to chemotherapy.
Combination Therapy: EV-103
The EV-103 trial is a Phase 1b/2 study evaluating enfortumab vedotin in combination with the immune checkpoint inhibitor pembrolizumab and/or platinum-based chemotherapy in various settings for urothelial carcinoma. Preliminary results have shown promising response rates for the combination of enfortumab vedotin and pembrolizumab as a first-line treatment for cisplatin-ineligible patients with locally advanced or metastatic urothelial carcinoma.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of enfortumab vedotin.
Table 1: Preclinical Efficacy of Enfortumab Vedotin in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Dose | Outcome | Reference |
| Bladder Cancer | Patient-derived | 4 mg/kg (single dose) | 83% complete tumor eradication (5/6 mice) | |
| Breast Cancer | AG-Br7 | 3 mg/kg | 91.3% tumor growth inhibition vs. control ADC | |
| Pancreatic Cancer | AG-Panc4 | 3 mg/kg | Significant tumor growth inhibition | |
| Lung Cancer | NCI-H322M | 3 mg/kg | 83.6% tumor regression vs. control ADC |
Table 2: Clinical Efficacy of Enfortumab Vedotin in Urothelial Carcinoma
| Trial | Patient Population | Treatment | Objective Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) | Median Overall Survival (OS) | Reference |
| EV-201 (Cohort 1) | Previously treated with platinum and PD-1/L1 inhibitor | Enfortumab Vedotin | 44% | 12% | 7.6 months | - | |
| EV-201 (Cohort 2) | Cisplatin-ineligible, previously treated with PD-1/L1 inhibitor | Enfortumab Vedotin | 52% | 20% | - | - | |
| EV-301 | Previously treated with platinum and PD-1/L1 inhibitor | Enfortumab Vedotin | 40.6% | 4.9% | 7.1 months | 12.88 months | |
| EV-301 | Previously treated with platinum and PD-1/L1 inhibitor | Chemotherapy | 17.9% | 2.7% | 3.9 months | 8.97 months |
Table 3: Pharmacokinetic Parameters of Enfortumab Vedotin and MMAE
| Parameter | Enfortumab Vedotin (ADC) | Unconjugated MMAE | Reference |
| Clearance | 0.110 L/h | 2.11 L/h | |
| Elimination Half-life (t1/2) | 3.6 days | 2.6 days | |
| Time to Maximum Concentration (Tmax) | - | 1-3 days post-infusion | |
| Steady State | Reached by Cycle 1 | Reached by Cycle 1 |
Experimental Protocols
Nectin-4 Immunohistochemistry (IHC) Protocol
While a specific detailed protocol for Nectin-4 IHC in the context of enfortumab vedotin's development is not publicly available, a general methodology can be inferred from standard IHC practices and the information provided in publications.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the Nectin-4 antigen.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for Nectin-4.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB chromogen) to visualize the antigen-antibody complex.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then mounted for microscopic examination.
-
Scoring: The intensity and percentage of Nectin-4 positive tumor cells are scored to determine the expression level.
In Vivo Xenograft Model Protocol
The following is a generalized protocol for establishing and treating xenograft models based on published preclinical studies of enfortumab vedotin.
-
Cell Culture and Implantation: Human cancer cell lines (e.g., breast, bladder, pancreatic, lung) are cultured in appropriate media. A specific number of cells (e.g., 2.5 x 10^6) are suspended in a suitable buffer and injected subcutaneously into the flank of immunocompromised mice (e.g., SCID mice). For patient-derived xenografts (PDXs), tumor fragments are implanted subcutaneously.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly with calipers, and tumor volume is calculated using the formula: (Width^2 x Length) / 2.
-
Treatment Administration: When tumors reach a predetermined size (e.g., approximately 200 mm^3), treatment with enfortumab vedotin or a control agent is initiated. The drug is administered intravenously at specified doses and schedules.
-
Efficacy Evaluation: Tumor volumes are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression compared to the control group. At the end of the study, tumors may be excised for further analysis.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) approved protocols.
Clinical Trial Protocol (EV-201, Cohort 1)
The following provides a summary of the protocol for the pivotal EV-201 trial (Cohort 1).
-
Study Design: A global, Phase 2, single-arm, multicenter study.
-
Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who were previously treated with platinum-based chemotherapy and a PD-1/L1 inhibitor.
-
Treatment Regimen: Enfortumab vedotin is administered at a dose of 1.25 mg/kg as an intravenous infusion on days 1, 8, and 15 of each 28-day cycle.
-
Primary Endpoint: The primary endpoint is the objective response rate (ORR) as assessed by blinded independent central review according to RECIST v1.1 criteria.
-
Secondary Endpoints: Key secondary endpoints include duration of response (DOR), progression-free survival (PFS), overall survival (OS), safety, and tolerability.
-
Tumor Assessment: Tumor responses are evaluated at baseline and at regular intervals throughout the study.
-
Safety Monitoring: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
Visualizations
Caption: Signaling pathway of enfortumab vedotin's mechanism of action.
Caption: Development workflow of enfortumab vedotin.
Caption: Generalized clinical trial workflow for enfortumab vedotin.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacology of the antibody-drug conjugate enfortumab vedotin in advanced urothelial carcinoma and other malignant solid tumors. - ASCO [asco.org]
- 3. Enfortumab vedotin after PD-1 or PD-L1 inhibitors in cisplatin-ineligible patients with advanced urothelial carcinoma (EV‑201): a multicentre, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of EN884 in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of EN884, a novel cysteine-reactive covalent recruiter of the SKP1 adapter protein, a critical component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex. By covalently binding to Cys160 of SKP1, this compound enables the hijacking of the SCF complex for targeted protein degradation through the ubiquitin-proteasome system. This document details the mechanism of action of this compound, its application in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of neo-substrates such as BRD4 and the Androgen Receptor (AR), and presents key quantitative data from relevant studies. Furthermore, this guide outlines the detailed experimental protocols for the characterization and application of this compound and its derivatives, and provides visualizations of the associated signaling pathways and experimental workflows.
Introduction to the Ubiquitin-Proteasome System and this compound
The ubiquitin-proteasome system (UPS) is a major pathway for regulated protein degradation in eukaryotic cells, playing a crucial role in cellular processes such as cell cycle progression, signal transduction, and quality control of proteins. The UPS involves a cascade of enzymatic reactions carried out by ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s) that result in the attachment of ubiquitin chains to substrate proteins, marking them for degradation by the 26S proteasome.
Targeted protein degradation has emerged as a promising therapeutic strategy, with PROTACs being a key modality. PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation. While many PROTACs utilize E3 ligases like Cereblon or VHL, the exploration of other components of the UPS is an active area of research.
This compound is a recently discovered small molecule that acts as a covalent recruiter of SKP1, an essential adapter protein within the SCF E3 ubiquitin ligase complex[1]. The SCF complex is one of the largest families of E3 ligases and is involved in the degradation of a wide array of cellular proteins. This compound's ability to engage a core component of this complex opens up new avenues for developing novel PROTACs to target disease-causing proteins.
Mechanism of Action of this compound
This compound was identified through a screen of cysteine-reactive covalent ligands and functions by forming a covalent bond with a specific cysteine residue on the SKP1 protein.
-
Covalent Binding: Mass spectrometry analysis has confirmed that this compound specifically modifies Cysteine 160 (Cys160) of SKP1[1]. This covalent interaction is crucial for its function as a recruiter for the SCF complex.
-
Recruitment of SCF Complex: By binding to SKP1, this compound effectively hijacks the entire SCF E3 ligase complex. This allows for the subsequent recruitment of this complex to a target protein when this compound is incorporated into a PROTAC molecule.
The following diagram illustrates the mechanism of this compound in recruiting the SCF complex.
Caption: Mechanism of this compound covalent binding to SKP1.
Quantitative Data on this compound and its PROTAC Derivatives
The efficacy and specificity of this compound and its PROTAC derivatives have been characterized through various quantitative assays.
Table 1: Engagement and Enrichment of SKP1 by this compound
| Parameter | Value | Cell Line/System | Reference |
| Engagement of SKP1 Cys160 | ~7% | HEK293T cells | [1] |
| Enrichment of SKP1 (pulldown) | 2.8-fold | HEK293T cells | [1] |
Table 2: Degradation Potency of this compound-based PROTACs
| PROTAC | Target Protein | DC50 (approx.) | Cell Line | Reference |
| SJH1-51B | BRD4 (short isoform) | ~1 µM | HEK293T cells |
Note: Further optimization of this compound-based PROTACs is ongoing to improve their degradation potency.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of this compound.
Gel-Based Activity-Based Protein Profiling (ABPP)
This technique is used to screen for and confirm the binding of covalent ligands to their protein targets.
Protocol Overview:
-
Proteome Preparation: Prepare cell lysates (e.g., from HEK293T cells) containing the target protein complex (e.g., purified SKP1-FBXO7-CUL1-RBX1).
-
Competitive Incubation: Pre-incubate the proteome with this compound or a vehicle control (DMSO) for a specified time (e.g., 30 minutes) at room temperature.
-
Probe Labeling: Add a fluorescently tagged cysteine-reactive probe (e.g., iodoacetamide-rhodamine, IA-rhodamine) and incubate for another set period (e.g., 30 minutes).
-
SDS-PAGE: Quench the reaction with SDS-PAGE loading buffer, and separate the proteins on a polyacrylamide gel.
-
Visualization: Scan the gel using a fluorescence scanner to visualize the labeled proteins. A decrease in fluorescence intensity in the this compound-treated sample compared to the control indicates competition for the same binding site.
Isotopic Desthiobiotin-Activity-Based Protein Profiling (isoDTB-ABPP)
This chemoproteomic method is used to identify the specific cysteine residue modified by a covalent ligand and to assess its proteome-wide selectivity.
Protocol Overview:
-
Cell Treatment: Treat two separate populations of cells (e.g., HEK293T) with either this compound or a vehicle control.
-
Lysis and Probe Labeling: Lyse the cells and label the remaining free cysteines with an alkyne-functionalized iodoacetamide probe.
-
Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach isotopically light (for control) and heavy (for this compound-treated) desthiobiotin-azide tags to the probe-labeled proteins.
-
Protein Digestion and Enrichment: Combine the light and heavy labeled proteomes, digest with trypsin, and enrich for the desthiobiotin-tagged peptides using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified cysteine residues and quantify the ratio of light to heavy tags. A high light/heavy ratio for a particular cysteine indicates that it was engaged by this compound.
Western Blotting for Protein Degradation Analysis
This standard technique is used to quantify the degradation of target proteins upon treatment with this compound-based PROTACs.
Protocol Overview:
-
Cell Treatment: Plate cells (e.g., HEK293T for BRD4, LNCaP for AR) and treat with various concentrations of the PROTAC (e.g., SJH1-51B or SJH1-62B) or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target protein (e.g., anti-BRD4 or anti-AR) and a loading control (e.g., anti-GAPDH or anti-vinculin).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantification: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key pathways and workflows related to this compound.
This compound-based PROTAC-mediated Protein Degradation Pathway
This diagram illustrates the mechanism by which an this compound-based PROTAC induces the degradation of a target protein.
Caption: PROTAC-mediated degradation pathway using this compound.
Experimental Workflow for this compound Characterization
This diagram outlines the key steps involved in the discovery and initial characterization of this compound.
Caption: Workflow for this compound discovery and characterization.
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation by demonstrating that core components of E3 ubiquitin ligase complexes, such as SKP1, can be effectively recruited for PROTAC applications. The covalent nature of its interaction with SKP1 offers a robust mechanism for hijacking the SCF complex. While the initial this compound-based PROTACs have shown promise in degrading important cancer targets like BRD4 and the Androgen Receptor, further medicinal chemistry efforts are required to enhance their potency and selectivity. Future research will likely focus on optimizing the linker and target-binding moieties of this compound-based PROTACs to develop highly effective and specific therapeutic agents. The chemoproteomic approaches detailed in this guide will be instrumental in the continued development and characterization of these next-generation protein degraders.
References
Methodological & Application
Application Notes and Protocols for EN884-Based PROTAC in BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for the synthesis and application of a Proteolysis Targeting Chimera (PROTAC) utilizing the EN884 moiety for the targeted degradation of the Bromodomain-containing protein 4 (BRD4). This compound is a covalent recruiter of the SKP1 E3 ligase adaptor protein.[1][2][3] When linked to a suitable binder for a protein of interest, such as the BET inhibitor JQ1 for BRD4, the resulting PROTAC can induce potent and selective degradation of the target protein.[4][5] These application notes detail the synthesis of an exemplary this compound-based BRD4 PROTAC, SJH1-51B, its mechanism of action, and protocols for evaluating its biological activity.
Introduction
Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. While many PROTACs utilize E3 ligase substrate receptors like Cereblon or VHL, this compound represents a novel approach by targeting the core adaptor protein SKP1 of the SCF (SKP1-CUL1-F-box) E3 ligase complex. This allows for the degradation of neo-substrate proteins, with BRD4 being a prominent example when this compound is conjugated with the BRD4 ligand JQ1.
Synthesis of this compound-Based BRD4 PROTAC (SJH1-51B)
The synthesis of an this compound-based BRD4 PROTAC, exemplified by SJH1-51B, involves the coupling of an this compound derivative with the BRD4 inhibitor JQ1 via a suitable linker. The following protocol is a generalized representation based on established synthetic strategies for PROTACs. For detailed, step-by-step instructions, including reagent quantities and reaction conditions, researchers should refer to the supplementary materials of the primary literature.
Synthesis Workflow
Caption: Synthesis workflow for an this compound-based BRD4 PROTAC.
Protocol
-
Synthesis of this compound Derivative: Synthesize or procure an this compound derivative containing a functional group suitable for linker conjugation.
-
Linker Attachment: Couple the this compound derivative with a bifunctional linker (e.g., a C4 alkyl linker for SJH1-51B).
-
JQ1 Conjugation: React the this compound-linker intermediate with the BRD4 inhibitor, JQ1, to form the final PROTAC molecule.
-
Purification: Purify the synthesized PROTAC using techniques such as High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Characterization: Confirm the chemical structure and identity of the final PROTAC compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mechanism of Action: BRD4 Degradation
The this compound-based PROTAC mediates the degradation of BRD4 through the recruitment of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.
Signaling Pathway
Caption: this compound-PROTAC induced degradation of BRD4 via SKP1 recruitment.
The process involves:
-
The PROTAC molecule simultaneously binds to the BRD4 protein via its JQ1 moiety and to the SKP1 protein within the SCF E3 ligase complex via its this compound moiety.
-
This binding event forms a ternary complex, bringing BRD4 in close proximity to the E3 ligase.
-
The E3 ligase then facilitates the transfer of ubiquitin molecules to lysine residues on the surface of BRD4.
-
The poly-ubiquitinated BRD4 is recognized and subsequently degraded by the 26S proteasome.
Experimental Protocols
Cell Culture
-
Cell Lines: HEK293T and MDA-MB-231 cells are suitable for assessing the activity of this compound-based PROTACs.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following PROTAC treatment.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the this compound-based PROTAC (e.g., SJH1-51B) at various concentrations (e.g., 0.1, 1, 10 µM) or for different time points (e.g., 4, 8, 12, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BRD4 band intensity to the loading control.
Proteasome and E3 Ligase Dependence Assays
To confirm that BRD4 degradation is dependent on the proteasome and the SCF E3 ligase complex, perform co-treatment experiments.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM bortezomib) for 1-2 hours before adding the this compound-based PROTAC.
-
NEDDylation Inhibition: Pre-treat cells with a NEDDylation inhibitor (e.g., 1 µM MLN4924), which is required for Cullin-RING E3 ligase activity, for 1-2 hours prior to PROTAC treatment.
-
SKP1 Knockdown: To specifically confirm the role of SKP1, perform siRNA-mediated knockdown of SKP1 prior to PROTAC treatment.
Analyze BRD4 levels by Western blotting as described above. A rescue of BRD4 degradation in the presence of these inhibitors or after SKP1 knockdown confirms the mechanism of action.
Quantitative Data
The efficacy of an this compound-based BRD4 PROTAC can be quantified by its DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) values.
| PROTAC | Linker | Cell Line | DC50 | Dmax | Reference |
| SJH1-51A | C2 alkyl | HEK293T | - | - | |
| SJH1-51B | C4 alkyl | HEK293T | ~1 µM | >80% (short isoform) | |
| SJH1-51C | C5 alkyl | HEK293T | - | - | |
| SJH1-51D | PEG3 | HEK293T | - | - | |
| SJH1-51B | C4 alkyl | MDA-MB-231 | - | Significant degradation of both isoforms |
Note: The provided DC50 value is an approximation based on published Western blot data. For precise values, refer to the original publication.
Conclusion
The this compound moiety offers a novel strategy for targeted protein degradation by recruiting the SKP1 adaptor protein. The this compound-based PROTAC, SJH1-51B, demonstrates effective degradation of BRD4 in a proteasome- and SKP1-dependent manner. The protocols and data presented here provide a framework for researchers to synthesize and evaluate this new class of PROTACs for therapeutic and research applications. Further optimization of the linker and this compound scaffold may lead to even more potent and selective BRD4 degraders.
References
- 1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
Application Notes: Utilizing EN884 in Cell Culture for E3 Ligase Research
Introduction
EN884 is a covalent ligand that serves as a valuable tool for investigating the ubiquitin-proteasome system (UPS). Specifically, this compound targets S-phase kinase-associated protein 1 (SKP1), a critical adaptor protein within the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. By forming a covalent bond with the cysteine residue at position 160 (C160) of SKP1, this compound effectively modulates the function of this E3 ligase complex.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound in a cell culture setting, focusing on methodologies to assess its biological activity and mechanism of action.
Mechanism of Action
The SCF E3 ubiquitin ligase complex plays a pivotal role in cellular homeostasis by targeting a wide array of substrate proteins for ubiquitination and subsequent degradation by the proteasome. The complex consists of the scaffold protein Cullin 1 (CUL1), the RING-box protein 1 (RBX1), the adaptor protein SKP1, and one of many F-box proteins that provide substrate specificity. This compound disrupts this process by covalently binding to SKP1, potentially interfering with the assembly or function of the SCF complex and thereby inhibiting the degradation of its target substrates.[1]
Caption: Mechanism of this compound action on the SCF E3 ligase pathway.
Quantitative Data Summary
The potency of this compound is typically first assessed by determining its half-maximal inhibitory concentration (IC50) across various cell lines. This value indicates the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%.[2] As specific IC50 values for this compound are not widely published across a range of cancer cell lines, researchers should determine these values empirically.
Table 1: Example IC50 Data Table for this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Assay Method |
|---|---|---|---|---|
| HEK293T | Embryonic Kidney | 72 | User Determined | CellTiter-Glo® |
| HeLa | Cervical Cancer | 72 | User Determined | MTT Assay |
| DU-145 | Prostate Cancer | 72 | User Determined | MTT Assay |
| A549 | Lung Cancer | 72 | User Determined | SRB Assay |
Note: The values in this table are placeholders. Researchers must generate their own data following the protocol outlined below.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability and determine its IC50 value.[3]
Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Experimental workflow for determining the IC50 of this compound.
Materials
-
Target cell line(s)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound compound
-
DMSO (for stock solution)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock of this compound by performing serial dilutions in culture medium from a concentrated DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[2]
-
MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis using Annexin V/PI Staining
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Principle In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Caption: Experimental workflow for apoptosis analysis via flow cytometry.
Materials
-
Cells treated with this compound (at IC50 concentration, for example) and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using trypsin. Combine the trypsinized cells with the supernatant collected earlier.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells/debris
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in response to this compound treatment.
Principle Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Caption: Experimental workflow for cell cycle analysis.
Materials
-
Cells treated with this compound and control cells
-
Cold PBS
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)
-
Flow cytometer
Procedure
-
Cell Treatment: Seed cells and treat with this compound (and a vehicle control) as described in the previous protocols.
-
Cell Harvesting: Harvest adherent cells using trypsin, then centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C for storage).
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial for degrading RNA to ensure that PI only stains DNA.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data on a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A General Protocol for Quantitative Analysis of Protein Degradation by Western Blot
An application note on a western blot protocol for a compound named "EN884" cannot be created as there is no publicly available information on a compound with this designation. This suggests that "this compound" may be an internal development code, a novel compound not yet described in the literature, or a possible misspelling.
Therefore, presented here is a comprehensive and detailed general application note and protocol for assessing protein degradation via western blotting. This guide is intended for researchers, scientists, and drug development professionals and can be adapted for a specific molecule, such as this compound, once its protein target and characteristics are known.
Introduction
Protein degradation is a fundamental cellular process crucial for maintaining protein homeostasis and regulating a variety of signaling pathways. The targeted degradation of specific proteins is a promising therapeutic strategy in drug development, particularly with the rise of technologies like proteolysis-targeting chimeras (PROTACs). Western blotting is a cornerstone technique for monitoring and quantifying the degradation of a target protein induced by a small molecule or other treatments. This application note provides a detailed protocol for preparing cell lysates, performing western blotting, and analyzing the data to accurately measure protein degradation.
Core Principles
This protocol is designed to provide a robust and reproducible method for assessing the reduction in the levels of a specific target protein following treatment with a potential degrader molecule. The key steps involve cell treatment, protein extraction, separation by molecular weight, transfer to a membrane, and immunodetection with specific antibodies. Careful attention to detail in each step is critical for obtaining high-quality, quantifiable data.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. The seeding density will need to be optimized for each cell line.
-
Treatment: Treat cells with the protein degrader compound (e.g., this compound) at various concentrations and for different time points. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual media and non-adherent cells.[1]
2. Lysate Preparation
-
Lysis Buffer: Lyse the cells using an appropriate lysis buffer, such as RIPA buffer, which is effective for whole-cell extracts.[1] It is crucial to supplement the lysis buffer with a protease inhibitor cocktail to prevent non-specific protein degradation after cell lysis.
-
Cell Lysis: Add the ice-cold lysis buffer to the cell pellet, vortex briefly, and incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.[1]
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[1]
-
Protein Quantification: Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube. Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This step is essential for ensuring equal protein loading in the subsequent steps.
3. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) for each sample into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein. Include a molecular weight marker to track the separation. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane. A wet transfer system is often recommended for quantitative western blotting.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at a concentration recommended by the manufacturer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imager. It is important to ensure that the signal is not saturated to allow for accurate quantification.
4. Data Analysis
-
Densitometry: Quantify the band intensity for the target protein and a loading control (e.g., GAPDH, β-actin, or tubulin) in each lane using image analysis software.
-
Normalization: Normalize the band intensity of the target protein to the intensity of the loading control for each sample.
-
Data Presentation: Express the normalized target protein levels as a percentage of the vehicle-treated control.
Data Presentation
Table 1: Dose-Dependent Degradation of Target Protein
| Treatment Concentration (nM) | Normalized Target Protein Level (%) | Standard Deviation |
| Vehicle (0) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 10 | 52 | ± 3.9 |
| 100 | 15 | ± 2.1 |
| 1000 | <5 | ± 1.5 |
Table 2: Time-Course of Target Protein Degradation
| Time Point (hours) | Normalized Target Protein Level (%) at [X] nM | Standard Deviation |
| 0 | 100 | ± 6.1 |
| 2 | 78 | ± 5.5 |
| 4 | 45 | ± 4.2 |
| 8 | 21 | ± 3.3 |
| 24 | <10 | ± 2.0 |
Visualizations
References
Application Notes and Protocols for Mass Spectrometry-Based Target Engagement of EN884
For Researchers, Scientists, and Drug Development Professionals
Introduction
EN884 is a cysteine-reactive covalent molecule that acts as a recruiter for the S-phase kinase-associated protein 1 (SKP1).[1][2] SKP1 is a critical adaptor protein within the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, which plays a pivotal role in cellular protein degradation through the ubiquitin-proteasome system. By engaging SKP1, this compound can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins, offering a powerful therapeutic modality.[1][2]
These application notes provide detailed protocols for confirming the target engagement of this compound with SKP1 using mass spectrometry-based techniques. The primary recommended method is the Cellular Thermal Shift Assay (CETSA), a robust method for verifying direct target binding in a cellular context.[3] Alternative methods, Proteome Integral Solubility Alteration (PISA) and Drug Affinity Responsive Target Stability (DARTS), are also briefly discussed.
Signaling Pathway of the SCF E3 Ubiquitin Ligase Complex
The SCF complex is a multi-subunit E3 ubiquitin ligase responsible for the ubiquitination of a wide range of substrate proteins, targeting them for degradation by the 26S proteasome. The core components of the SCF complex are SKP1, Cullin-1 (CUL1), an F-box protein, and a RING-box protein (RBX1). SKP1 acts as an adaptor, bridging the F-box protein with CUL1. The F-box protein is responsible for substrate recognition. This compound covalently binds to a cysteine residue on SKP1, enabling its use as an E3 ligase recruiter in PROTACs.
Caption: The SCF E3 ubiquitin ligase complex and the interaction of this compound with SKP1.
Recommended Mass Spectrometry Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. Mass spectrometry is then used to quantify the amount of soluble protein at different temperatures.
Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: Use a human cell line known to express SKP1, such as HEK293T or a relevant cancer cell line.
-
Culture Conditions: Grow cells to 80-90% confluency in appropriate media and conditions.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Harvest cells and resuspend them in fresh media.
-
Treat cells with the desired concentration of this compound (e.g., 1-50 µM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate for 1-2 hours at 37°C to allow for covalent modification.
-
2. Thermal Challenge:
-
Aliquot the treated and vehicle control cell suspensions into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments).
-
Immediately cool the tubes to 4°C for 3 minutes.
3. Cell Lysis and Protein Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
To separate the soluble and aggregated protein fractions, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Sample Preparation for Mass Spectrometry:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).
-
Take a fixed amount of protein (e.g., 20-50 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using sequencing-grade trypsin.
-
Clean up the resulting peptide samples using C18 solid-phase extraction.
5. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to identify and quantify peptides.
-
Key parameters for the mass spectrometer should be optimized for peptide identification and quantification.
6. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify peptides corresponding to SKP1.
-
For each temperature point, calculate the relative abundance of soluble SKP1 in the this compound-treated and vehicle-treated samples.
-
Normalize the data by setting the abundance at the lowest temperature point (40°C) to 100%.
-
Plot the percentage of soluble SKP1 against the temperature to generate melt curves.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for both conditions.
-
A positive shift in the Tm (ΔTm) for the this compound-treated sample indicates target engagement.
Quantitative Data Presentation
The following table presents hypothetical, yet realistic, data that could be obtained from a CETSA experiment with this compound.
| Temperature (°C) | % Soluble SKP1 (Vehicle) | % Soluble SKP1 (this compound) |
| 40 | 100.0 | 100.0 |
| 43 | 98.5 | 99.8 |
| 46 | 95.2 | 98.1 |
| 49 | 85.1 | 94.5 |
| 52 | 65.3 | 88.7 |
| 55 | 50.1 | 78.2 |
| 58 | 35.2 | 65.4 |
| 61 | 20.5 | 50.3 |
| 64 | 10.1 | 38.1 |
| 67 | 5.2 | 25.6 |
| 70 | 2.1 | 15.3 |
| Tm | 55.0°C | 61.0°C |
| ΔTm | - | +6.0°C |
Summary of Quantitative Results: In this hypothetical experiment, the melting temperature (Tm) of SKP1 in the vehicle-treated cells was 55.0°C. In cells treated with this compound, the Tm of SKP1 shifted to 61.0°C, resulting in a positive thermal shift (ΔTm) of +6.0°C. This significant thermal stabilization provides strong evidence for the direct engagement of this compound with SKP1 in a cellular context.
Alternative Protocols
Proteome Integral Solubility Alteration (PISA)
PISA is a high-throughput method that measures changes in protein solubility across a temperature gradient. Similar to CETSA, it relies on the principle that ligand binding alters a protein's thermal stability. The key difference is that in PISA, the soluble fractions from all temperature points are pooled before mass spectrometry analysis, providing an "integral" measure of solubility changes. This approach can increase throughput and statistical power.
Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets by exploiting the principle that ligand binding can protect a protein from proteolysis. In a typical DARTS experiment, cell lysates are treated with the compound of interest or a vehicle control, followed by limited digestion with a protease. The differential protein degradation is then analyzed by mass spectrometry. Proteins that are protected from proteolysis in the presence of the compound are identified as potential targets. This method is particularly useful as it does not require heating and can be performed on crude cell lysates.
Conclusion
The Cellular Thermal Shift Assay coupled with mass spectrometry is a robust and reliable method for confirming the target engagement of this compound with SKP1 in a physiologically relevant setting. The detailed protocol provided in these application notes offers a comprehensive guide for researchers to independently verify this crucial interaction. The expected outcome is a significant thermal stabilization of SKP1 upon treatment with this compound, providing direct evidence of target binding. The alternative methods of PISA and DARTS offer complementary approaches for target identification and validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteome Integral Solubility Alteration (PISA) for High-Throughput Ligand Target Deconvolution with Increased Statistical Significance and Reduced Sample Amount | Springer Nature Experiments [experiments.springernature.com]
how to use EN884 in a pulldown proteomics experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
EN884 is a cysteine-reactive covalent ligand that targets the SKP1 adapter protein, a crucial component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.[1][2] This complex plays a pivotal role in cellular protein degradation by tagging substrate proteins with ubiquitin, marking them for proteasomal degradation. The covalent nature of this compound's interaction with SKP1 at cysteine residue 160 (C160) makes it a valuable tool for chemical proteomics, particularly for "pulldown" experiments aimed at identifying and characterizing proteins that interact with the SCF complex.[1] This application note provides a detailed protocol for utilizing an alkyne-functionalized this compound probe in a pulldown proteomics experiment to enrich for SKP1 and its associated proteins.
Principle of the Experiment
This pulldown proteomics workflow, a subset of chemical proteomics, leverages the specific covalent interaction between an this compound-derived probe and its target protein, SKP1.[3][4] The probe is first introduced into a cellular lysate, where it covalently binds to SKP1. Subsequently, the probe-protein complex is captured on an affinity resin, typically through a bio-orthogonal "click" reaction. Unbound proteins are washed away, and the enriched protein complexes are then eluted and identified by mass spectrometry. This method allows for the identification of not only the direct target (SKP1) but also its binding partners within the SCF complex and potentially other interacting proteins.
A critical aspect of this technique is the use of a competitive workflow to distinguish specific interactions from non-specific binding. This involves a control experiment where the lysate is pre-incubated with an excess of the parent compound (this compound) before adding the probe. The parent compound will occupy the binding sites on SKP1, preventing the probe from binding and leading to a reduced enrichment of SKP1 and its interactors in the subsequent pulldown.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HEK293T cells or other cell lines expressing the target protein.
-
This compound Analog Probe: An alkyne-functionalized this compound analog (e.g., similar to SJH1–37m mentioned in literature).
-
This compound (for competition): Parent this compound compound.
-
Lysis Buffer: RIPA buffer or a custom buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors). The choice of detergent is critical and may require optimization.
-
Affinity Resin: Azide-functionalized agarose or magnetic beads.
-
Click Chemistry Reagents: Copper(II) sulfate (CuSO4), Tris(2-carboxyethyl)phosphine (TCEP), and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
Wash Buffers: A series of buffers with varying stringency (e.g., PBS with 0.1% Tween-20, high-salt buffer).
-
Elution Buffer: SDS-PAGE sample buffer (e.g., Laemmli buffer).
-
Mass Spectrometry Reagents: Trypsin, urea, dithiothreitol (DTT), iodoacetamide (IAA), and formic acid.
Detailed Step-by-Step Protocol
1. Cell Culture and Lysis: a. Culture HEK293T cells to ~80-90% confluency. b. Harvest cells and wash with ice-cold PBS. c. Lyse the cell pellet in ice-cold lysis buffer for 30 minutes with gentle rotation at 4°C. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. Probe Incubation and Competition: a. For the experimental sample, treat the cell lysate with the alkyne-functionalized this compound probe at a final concentration of 10-50 µM. b. For the competition control, pre-incubate the cell lysate with a 100-fold excess of parent this compound for 1 hour at 4°C before adding the alkyne-probe. c. Incubate both samples for 2-4 hours at 4°C with gentle rotation.
3. Click Chemistry and Affinity Capture: a. Prepare the click chemistry reaction mix. For a 1 mL lysate sample, add CuSO4 (final concentration 100 µM), TCEP (final concentration 1 mM), and TBTA (final concentration 100 µM). b. Add the azide-functionalized beads to the lysate and incubate for 1-2 hours at room temperature with gentle rotation to capture the probe-protein complexes.
4. Washing: a. Pellet the beads by centrifugation (or using a magnetic rack for magnetic beads) and discard the supernatant. b. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
- Wash 1: Lysis buffer (2 times)
- Wash 2: PBS with 1% SDS (2 times)
- Wash 3: 8 M Urea (2 times)
- Wash 4: 20% Acetonitrile in PBS (2 times)
- Wash 5: PBS (3 times)
5. Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins by adding 2x SDS-PAGE sample buffer and boiling for 10 minutes. b. Run the eluate a short distance into an SDS-PAGE gel to concentrate the sample. c. Excise the protein band, and perform in-gel tryptic digestion. d. Extract the peptides and prepare them for LC-MS/MS analysis.
6. Mass Spectrometry and Data Analysis: a. Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument). b. Search the raw data against a human protein database using a search engine like MaxQuant or Proteome Discoverer. c. Identify and quantify the proteins in both the experimental and competition control samples. Proteins that are significantly enriched in the experimental sample compared to the control are considered specific interactors.
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized in a table to facilitate comparison between the experimental and control groups.
| Protein ID | Gene Name | Experimental Abundance | Control Abundance | Fold Change (Exp/Ctrl) | p-value |
| P63208 | SKP1 | High | Low | >10 | <0.01 |
| Q13616 | CUL1 | High | Low | >8 | <0.01 |
| Q9Y5V8 | FBXO7 | Moderate | Low | >5 | <0.05 |
| ... | ... | ... | ... | ... | ... |
This is an example table. Actual data will vary based on the experiment.
Visualizations
Signaling Pathway
Caption: The SCF E3 Ubiquitin Ligase Complex and its role in protein ubiquitination and degradation.
Experimental Workflow
Caption: Workflow for this compound pulldown proteomics experiment.
References
- 1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
Application Notes and Protocols for Androgen Receptor (AR) PROTAC Design
Topic: Design and Application of PROTACs Targeting the Androgen Receptor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Based on a comprehensive review of the available scientific literature, EN884 is characterized as a degrader of the BRD4 protein and there is no direct evidence to support its use in the design of PROTACs for the androgen receptor. Therefore, these application notes will focus on the established principles and methodologies for designing and evaluating potent and selective Androgen Receptor (AR) PROTACs using well-documented AR ligands and E3 ligase recruiters.
Introduction to Androgen Receptor (AR) PROTACs
The Androgen Receptor (AR) is a crucial driver of prostate cancer progression, and targeting AR signaling remains a primary therapeutic strategy.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[2][3] AR PROTACs are heterobifunctional molecules designed to simultaneously bind to the AR and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the AR protein.[3] This approach offers a potential advantage over traditional inhibitors by eliminating the entire protein, which may overcome resistance mechanisms associated with AR overexpression or mutation.
Principle of Action:
An AR PROTAC consists of three key components:
-
A ligand for the Androgen Receptor (Warhead): This moiety binds specifically to the AR.
-
A ligand for an E3 Ubiquitin Ligase: This part recruits an E3 ligase complex (e.g., VHL or Cereblon).
-
A Linker: This chemically connects the AR ligand and the E3 ligase ligand.
The PROTAC facilitates the formation of a ternary complex between the AR and the E3 ligase, leading to the transfer of ubiquitin to the AR. Polyubiquitinated AR is then recognized and degraded by the 26S proteasome.
Design and Synthesis of AR PROTACs
The design of an effective AR PROTAC involves the careful selection of each component to ensure efficient ternary complex formation and subsequent degradation.
2.1. Selection of AR Ligand (Warhead): The choice of the AR ligand is critical for the potency and selectivity of the PROTAC. Common warheads for AR PROTACs are derived from known AR antagonists or agonists.
| AR Ligand Type | Example | Rationale |
| AR Antagonists | Enzalutamide | Well-characterized binding to the AR ligand-binding domain (LBD). |
| Apalutamide | High affinity and specificity for the AR LBD. | |
| AR Agonists | Dihydrotestosterone (DHT) | High-affinity endogenous ligand, can be modified to attach a linker. |
| Other Binders | N-terminal domain (NTD) binders | Can target both full-length AR and splice variants lacking the LBD. |
2.2. Selection of E3 Ligase and Ligand: The most commonly recruited E3 ligases for PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN).
| E3 Ligase | Ligand Example | Key Features |
| VHL | Hydroxyproline-based ligands | Well-established, potent recruitment of the VHL E3 ligase complex. |
| CRBN | Thalidomide, Lenalidomide, Pomalidomide derivatives | Effective in recruiting the CRBN E3 ligase complex. |
2.3. Linker Design: The linker's length, composition, and attachment points significantly impact the stability and efficacy of the PROTAC. PEG-based or alkyl chains of varying lengths are commonly used to optimize the orientation of the AR and E3 ligase in the ternary complex.
Quantitative Data of Exemplary AR PROTACs
The following table summarizes the performance of some well-characterized AR PROTACs.
| PROTAC Name | AR Ligand | E3 Ligase Ligand | DC50 (nM) | Cell Line(s) | Key Findings |
| ARCC-4 | Enzalutamide | VHL | Low nanomolar | LNCaP, VCaP | Degrades ~95% of cellular AR; overcomes enzalutamide resistance. |
| ARV-110 | Proprietary | Proprietary | <1 | Prostate Cancer Xenografts | Orally bioavailable; degrades >95% of AR; shows anti-tumor activity in enzalutamide-resistant models. |
| Unnamed Oral PROTAC | Proprietary | Proprietary | < 1 | VCaP | Degrades approximately 98% of total AR; inhibits cell proliferation and induces apoptosis. |
DC50: Concentration required to degrade 50% of the target protein.
Experimental Protocols
4.1. Western Blotting for AR Degradation
Objective: To quantify the degradation of AR protein in response to PROTAC treatment.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Cell culture medium and supplements
-
AR PROTAC of interest
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with increasing concentrations of the AR PROTAC (e.g., 0.1 nM to 1 µM) or a DMSO control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize AR band intensity to the loading control.
-
Calculate the percentage of AR degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
4.2. Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of AR degradation on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
96-well white, clear-bottom plates
-
Cell culture medium
-
AR PROTAC of interest
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the AR PROTAC for a desired period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Androgen Receptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for AR PROTAC evaluation.
PROTAC Mechanism of Action
Caption: Mechanism of AR degradation by a PROTAC.
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Activity-Based Protein Profiling (ABPP) of EN884
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing activity-based protein profiling (ABPP) for the characterization of EN884, a cysteine-reactive covalent ligand targeting the SKP1 adapter protein. The protocols outlined below are intended for researchers in drug discovery and chemical biology to assess the on-target and off-target engagement of this compound and similar covalent compounds.
Introduction to this compound and Activity-Based Protein Profiling
This compound is a covalent inhibitor that targets a specific cysteine residue on the SKP1 adapter protein, a core component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.[1][2][3][4] This compound was identified through a screen of a covalent ligand library and has been instrumental in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to monitor the activity of entire enzyme families in complex biological systems. It employs active site-directed chemical probes to covalently label active enzymes. In the context of covalent inhibitors like this compound, competitive ABPP is a key method to determine the potency and selectivity of the compound by measuring its ability to block the binding of an activity-based probe to its protein targets.
Application Note 1: Profiling the Selectivity of this compound using Competitive ABPP
This application note describes the use of competitive ABPP to determine the protein interaction landscape of this compound in a cellular context. By competing against a broad-spectrum or tailored activity-based probe, the on-target and off-target engagement of this compound can be quantified across the proteome.
Key Applications:
-
Determination of on-target engagement with SKP1.
-
Identification of potential off-target proteins.
-
Assessment of inhibitor selectivity across different cell lines or tissues.
Workflow Overview:
A general workflow for competitive ABPP involves treating biological samples (e.g., cell lysates, tissues) with the inhibitor (this compound) or a vehicle control. Subsequently, the samples are incubated with an activity-based probe that has a reporter tag (e.g., biotin, fluorophore). The probe-labeled proteins are then enriched and analyzed by mass spectrometry or in-gel fluorescence to quantify the degree of target engagement by the inhibitor.
Figure 1: Competitive ABPP workflow for this compound target profiling.
Application Note 2: Identifying the Covalent Binding Site of this compound on SKP1
This application note focuses on the use of isotopic desthiobiotin-ABPP (isoDTB-ABPP) to pinpoint the specific amino acid residue on SKP1 that is covalently modified by this compound. This method provides high-resolution information on the direct interaction between the compound and its target protein.
Key Applications:
-
Confirmation of the covalent binding mechanism.
-
Identification of the specific cysteine residue engaged by this compound.
-
Structural insights for further optimization of the covalent ligand.
Workflow Overview:
In the isoDTB-ABPP workflow, cells are treated with this compound. The proteome is then labeled with a cysteine-reactive probe. Following enrichment of probe-labeled peptides and mass spectrometry analysis, the specific site of covalent modification by this compound can be identified.
Quantitative Data Summary
The following table summarizes the key quantitative finding from the ABPP analysis of this compound's interaction with SKP1 in HEK293T cells.
| Protein Target | Cysteine Residue Engaged | Percent Engagement | Cell Line | Method | Reference |
| SKP1 | C160 | ~7% | HEK293T | isoDTB-ABPP |
Note: The minimal engagement observed is consistent with that of other covalent E3 ligase recruiters used in PROTAC applications.
Experimental Protocols
Protocol 1: Gel-Based Competitive ABPP for this compound
This protocol is adapted from methodologies used to assess the binding of covalent ligands to their targets. It provides a relatively quick and visual assessment of target engagement.
Materials:
-
Purified SKP1 protein or SKP1-containing complex.
-
This compound
-
Cysteine-reactive fluorescent probe (e.g., iodoacetamide-alkyne followed by click chemistry with a fluorescent azide, or a direct fluorescent iodoacetamide probe).
-
DMSO (vehicle control).
-
Reaction buffer (e.g., PBS).
-
SDS-PAGE gels and imaging system.
Procedure:
-
Inhibitor Incubation:
-
In separate microcentrifuge tubes, pre-incubate purified SKP1 protein (e.g., 1 µg) with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or DMSO vehicle for 30 minutes at room temperature. The final volume should be consistent across all reactions.
-
-
Probe Labeling:
-
Add the cysteine-reactive fluorescent probe to each reaction tube to a final concentration of 1 µM.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Quenching and Sample Preparation:
-
Quench the labeling reaction by adding 4X SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Imaging:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner. The intensity of the fluorescent band corresponding to SKP1 will decrease with increasing concentrations of this compound, indicating competitive binding.
-
Protocol 2: Mass Spectrometry-Based Competitive ABPP for this compound
This protocol provides a global and quantitative analysis of this compound's protein targets and is based on established label-free quantitative proteomics workflows.
Materials:
-
HEK293T cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Cysteine-reactive probe with a biotin tag (e.g., iodoacetamide-biotin).
-
Streptavidin-agarose beads.
-
Trypsin.
-
Reagents for LC-MS/MS analysis.
Procedure:
-
Cell Treatment and Lysis:
-
Treat HEK293T cells with this compound (e.g., 50 µM) or DMSO vehicle for 4 hours.
-
Harvest and lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Competitive Probe Labeling:
-
Incubate the proteome lysates with the iodoacetamide-biotin probe for 1 hour at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Perform a chloroform/methanol precipitation to remove excess probe.
-
Resuspend the protein pellet and add streptavidin-agarose beads to enrich for biotin-labeled proteins. Incubate with rotation.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C to digest the enriched proteins.
-
-
LC-MS/MS Analysis:
-
Collect the tryptic peptides and analyze them by LC-MS/MS.
-
-
Data Analysis:
-
Use a label-free quantification software to compare the peptide abundances between the this compound-treated and vehicle-treated samples. A significant reduction in the abundance of a peptide in the this compound-treated sample indicates that this compound has engaged the corresponding protein.
-
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of this compound as a recruiter for the SKP1-CUL1-F-box (SCF) E3 ligase complex in the context of a PROTAC, leading to the degradation of a target protein.
Figure 2: this compound in a PROTAC recruits a target protein to the SCF E3 ligase complex.
These application notes and protocols provide a framework for the investigation of this compound and other covalent molecules using ABPP. The versatility of ABPP makes it an indispensable tool in modern drug discovery for validating targets, assessing selectivity, and understanding the mechanism of action of covalent therapeutics.
References
- 1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Labeling of SKP1 with EN884
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the covalent labeling of S-phase kinase-associated protein 1 (SKP1) with the cysteine-reactive covalent recruiter, EN884. SKP1 is a critical adaptor protein within the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, playing a pivotal role in protein degradation pathways. The covalent modification of SKP1 by this compound offers a powerful tool for studying the SCF complex and for the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs). These protocols cover the discovery of covalent ligands for SKP1 through library screening, the identification of the specific modification site using mass spectrometry, and methods to assess target engagement in a cellular context.
Introduction to SKP1 and Covalent Labeling
SKP1 is an essential component of the SCF E3 ubiquitin ligase complex, which is responsible for the ubiquitination of a wide array of protein substrates, marking them for proteasomal degradation.[1] The SCF complex is a multi-protein assembly where SKP1 acts as an adaptor, linking the Cullin 1 (CUL1) scaffold protein to a variable F-box protein that provides substrate specificity.[2] Given its central role in regulating cellular processes, the SCF complex is an attractive target for therapeutic intervention.
Covalent labeling is a chemical biology technique used to form a stable, covalent bond between a small molecule probe and a target protein.[3] This approach can offer high potency and selectivity, and it is particularly useful for targeting proteins that are challenging for traditional non-covalent inhibitors. This compound is a cysteine-reactive compound identified as a covalent recruiter of SKP1.[4][5] It specifically targets cysteine 160 (C160) on SKP1, a residue located in a flexible C-terminal region that is crucial for interactions with F-box proteins.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SKP1 signaling pathway within the SCF complex and the general experimental workflow for the covalent labeling of SKP1 with this compound.
Caption: The SCF E3 Ubiquitin Ligase Pathway.
Caption: Experimental workflow for identifying and validating covalent SKP1 ligands.
Data Presentation
The following table summarizes the key quantitative data related to the interaction of this compound with SKP1.
| Parameter | Value | Method | Reference |
| This compound Concentration for SKP1 Labeling | 50 µM | Gel-based ABPP | |
| Identified Covalent Modification Site | Cysteine 160 (C160) | Mass Spectrometry (MS/MS) | |
| Cellular SKP1 Engagement by this compound | ~7% | isoDTB-ABPP in HEK293T cells |
Experimental Protocols
Protocol 1: Screening of a Covalent Ligand Library by Gel-Based Activity-Based Protein Profiling (ABPP)
This protocol describes a competitive gel-based ABPP method to screen a library of cysteine-reactive compounds for binders to SKP1 within a purified SCF complex.
Materials:
-
Purified SKP1-FBXO7-CUL1-RBX1 complex
-
Cysteine-reactive covalent ligand library (e.g., acrylamides, chloroacetamides)
-
Iodoacetamide-rhodamine (IA-rhodamine) probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Compound Pre-incubation:
-
In a microcentrifuge tube, pre-incubate the purified SKP1-FBXO7-CUL1-RBX1 complex (final concentration, e.g., 1 µg) with each compound from the covalent ligand library (final concentration, e.g., 50 µM) in PBS.
-
Include a DMSO vehicle control.
-
Incubate for 1 hour at room temperature.
-
-
Probe Labeling:
-
Add IA-rhodamine probe to each reaction to a final concentration of 100 nM.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
SDS-PAGE Analysis:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Visualization and Analysis:
-
Visualize the gel using a fluorescence scanner.
-
Compounds that bind to cysteine residues on SKP1 will compete with the IA-rhodamine probe, resulting in a decrease in fluorescence intensity of the SKP1 band compared to the DMSO control.
-
Quantify the band intensities to identify hit compounds that show significant inhibition of probe labeling.
-
Protocol 2: Identification of Covalent Modification Site by Mass Spectrometry
This protocol outlines the steps to identify the specific amino acid residue on SKP1 that is covalently modified by a hit compound like this compound.
Materials:
-
Purified SKP1-FBXO7-CUL1-RBX1 complex
-
This compound
-
PBS
-
Acetone (ice-cold)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Covalent Labeling:
-
Incubate the purified SKP1 complex (e.g., 100 µg) with this compound (e.g., 50 µM) in PBS for 90 minutes at 37°C.
-
-
Protein Precipitation and Digestion:
-
Precipitate the protein by adding 9 volumes of ice-cold acetone and incubate at -20°C for 2 hours.
-
Pellet the protein by centrifugation and wash the pellet with cold acetone.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAM.
-
Dilute the sample to reduce the urea concentration and digest the protein with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Analyze the tryptic peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against the human protein database, specifying the mass shift corresponding to the addition of this compound as a variable modification on cysteine residues.
-
Identify the peptide containing the covalent modification and confirm the modification site by manual inspection of the MS/MS spectrum. The presence of fragment ions containing the mass shift will pinpoint the modified cysteine residue.
-
Protocol 3: Cellular Target Engagement using Isotopic Desthiobiotin-ABPP (isoDTB-ABPP)
This protocol describes a chemoproteomic method to quantify the engagement of this compound with SKP1 in a cellular context.
Materials:
-
HEK293T cells
-
This compound or DMSO vehicle
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
Light and heavy isotopic desthiobiotin-azide (isoDTB-azide) tags
-
Copper(I) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Treat two separate plates of HEK293T cells with either this compound (e.g., 50 µM) or DMSO vehicle for 4 hours.
-
-
Proteome Labeling and Lysis:
-
Harvest and lyse the cells.
-
Label the proteomes with IA-alkyne probe. The IA-alkyne will react with cysteine residues that are not engaged by this compound.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the "light" isoDTB-azide tag to the DMSO-treated proteome and the "heavy" isoDTB-azide tag to the this compound-treated proteome.
-
-
Protein Enrichment and Digestion:
-
Combine the light and heavy labeled proteomes.
-
Enrich the desthiobiotin-labeled proteins using streptavidin beads.
-
Digest the enriched proteins on-bead with trypsin.
-
-
LC-MS/MS Analysis and Quantification:
-
Elute the tryptic peptides and analyze by LC-MS/MS.
-
Quantify the relative abundance of the light and heavy isotopic pairs for each identified cysteine-containing peptide.
-
A high heavy/light ratio for a specific peptide from SKP1 indicates that this compound engaged that particular cysteine, preventing its labeling by the IA-alkyne probe.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for the covalent labeling of SKP1 with this compound. These methodologies are instrumental in the discovery and characterization of covalent modifiers for this key E3 ligase adaptor protein. The ability to specifically target SKP1 with covalent ligands opens up new avenues for modulating the activity of the SCF complex and for the development of novel targeted protein degradation strategies. Researchers and drug development professionals can adapt these protocols to investigate other covalent protein-ligand interactions and to advance the field of chemical biology and drug discovery.
References
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 3. Disorder in the Human Skp1 Structure is the Key to its Adaptability to Bind Many Different Proteins in the SCF Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Chemoproteomic Profiling of EN884
These application notes provide a detailed overview and experimental protocols for the chemoproteomic profiling of EN884, a covalent recruiter of the SKP1 adaptor protein. The described workflow is essential for researchers and scientists in drug development focused on targeted protein degradation.
Introduction to this compound and Chemoproteomics
This compound is a cysteine-reactive covalent ligand that targets the SKP1 adapter protein, a core component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.[1] By covalently modifying cysteine 160 (C160) on SKP1, this compound can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.[1] Chemoproteomics, particularly activity-based protein profiling (ABPP), is a powerful methodology to identify the cellular targets and assess the selectivity of covalent compounds like this compound.[2] This is crucial for understanding both on-target engagement and potential off-target effects, which are critical for the development of selective therapeutics.[3]
Chemoproteomics Workflow for this compound Profiling
The general workflow for identifying the cellular targets of this compound involves treating live cells or cell lysates with an alkyne-tagged version of the this compound probe. This is followed by cell lysis, conjugation to a reporter tag (e.g., biotin-azide) via click chemistry, enrichment of probe-labeled proteins, and subsequent identification and quantification by mass spectrometry.
Caption: A generalized workflow for this compound target identification using chemoproteomics.
This compound in the SCF E3 Ligase Signaling Pathway
This compound targets SKP1, a crucial adaptor protein in the SCF E3 ubiquitin ligase complex. This complex mediates the ubiquitination of substrate proteins, marking them for proteasomal degradation. By recruiting SKP1, this compound-based PROTACs can hijack this cellular machinery to degrade specific proteins of interest.
References
Application Notes and Protocols for Designing EN884 Analogs as SKP1 Recruiters in Novel PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A key component of a PROTAC is the E3 ligase-recruiting ligand. EN884 is a recently identified covalent recruiter of the S-phase kinase-associated protein 1 (SKP1), an essential adapter protein within the Cullin-RING E3 ubiquitin ligase complex.[1][2] This discovery opens up new avenues for designing novel PROTACs by leveraging a different E3 ligase system.
These application notes provide a comprehensive guide for researchers on the design, synthesis, and evaluation of this compound analogs for the development of new PROTACs targeting novel proteins of interest (POIs).
Designing this compound Analog-Based PROTACs
The design of a successful PROTAC is a modular process involving three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, an this compound analog), and a linker that connects the two.
1. This compound Analog Synthesis (SKP1 Recruiter):
This compound is a cysteine-reactive covalent ligand.[1][2] Analogs can be synthesized to optimize SKP1 binding, improve cell permeability, and provide a suitable attachment point for the linker. Structure-activity relationship (SAR) studies have shown that modifications to the pyridine ring of this compound are tolerated. For instance, replacing the pyridine with a benzene ring still allows for comparable SKP1 binding.[1]
2. Linker Selection:
The nature and length of the linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the SKP1-E3 ligase complex. Linker optimization is an empirical process, and a variety of linker types (e.g., alkyl chains, polyethylene glycol (PEG)) and lengths should be explored. Studies with an this compound-based BRD4 degrader indicated that a C4 alkyl linker resulted in the most robust degradation.
3. POI Ligand Selection:
A known binder of the target protein is required as the "warhead" of the PROTAC. The affinity of the POI ligand does not always need to be high, as the overall efficacy of the PROTAC is also dependent on the formation and stability of the ternary complex.
Data Presentation: Performance of this compound Analog-Based PROTACs
The following table summarizes the performance of a series of proof-of-concept PROTACs designed to degrade BRD4, utilizing a derivative of this compound as the SKP1 recruiter. This data highlights the importance of linker optimization.
| PROTAC ID | Linker Composition | BRD4 Degradation (DC50) | Maximum Degradation (Dmax) |
| SJH1-51A | C2 Alkyl | > 10 µM | ~40% |
| SJH1-51B | C4 Alkyl | ~1 µM | >80% |
| SJH1-51C | C5 Alkyl | > 10 µM | ~60% |
| SJH1-51D | PEG3 | > 10 µM | ~50% |
Data is representative and compiled from published studies on this compound-based PROTACs.
Experimental Protocols
Protocol 1: Synthesis of an this compound Analog with a Linker Attachment Point
This protocol describes a general method for synthesizing an this compound analog with an alkyne handle for subsequent "click" chemistry-based linker attachment.
Materials:
-
Starting materials for this compound core synthesis (specifics will vary based on the desired analog)
-
Propargylamine
-
Appropriate solvents (e.g., DMF, DCM)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Synthesize the core this compound analog structure with a carboxylic acid functional group as a reactive handle. The specific synthetic route will depend on the desired analog.
-
Dissolve the carboxylic acid-functionalized this compound analog in an appropriate solvent such as DMF.
-
Add propargylamine, followed by a coupling reagent like HATU and a base such as DIPEA.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting alkyne-functionalized this compound analog by flash column chromatography.
-
Confirm the structure and purity of the final product by NMR and mass spectrometry.
Protocol 2: Western Blot for Quantifying PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cells treated with an this compound analog-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound analog-based PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or DMSO for a specified time (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to demonstrate the formation of the POI-PROTAC-SKP1 ternary complex in cells.
Materials:
-
Cell line expressing the target protein
-
This compound analog-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against SKP1 or the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (against POI and SKP1)
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent degradation of the target protein.
-
Treat cells with the PROTAC or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in non-denaturing lysis buffer.
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against either SKP1 or the POI overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting, probing for the presence of both the POI and SKP1. The presence of both proteins in the immunoprecipitate from PROTAC-treated cells (and their absence or significant reduction in the control) confirms the formation of the ternary complex.
-
Mandatory Visualization
Caption: Mechanism of action for an this compound analog-based PROTAC.
Caption: Workflow for the development of this compound analog-based PROTACs.
References
Troubleshooting & Optimization
Technical Support Center: Mitigating Off-target Effects of EN884
Disclaimer: Information regarding a specific molecule designated "EN884" is not widely available in public scientific literature. The following technical support guide is a generalized framework based on a hypothetical cysteine-reactive covalent inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of such compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a research compound designed as a covalent inhibitor that selectively targets a specific protein by forming a permanent bond with a cysteine residue within its binding site. Covalent inhibition can offer high potency and prolonged duration of action. However, the reactive nature of the molecule also presents a risk of interacting with unintended proteins that have reactive cysteines, leading to off-target effects.
Q2: What are off-target effects and why are they a concern with a covalent inhibitor like this compound?
A: Off-target effects are unintended interactions of a compound with proteins other than its designated target.[1][2] For a covalent inhibitor like this compound, this typically involves the formation of a covalent bond with unintended cysteine residues on other proteins. These off-target interactions are a significant concern as they can lead to misleading experimental results, cellular toxicity, or adverse side effects in a clinical setting.[3][4]
Q3: How can I determine if the cellular phenotype I observe is due to on-target inhibition by this compound or an off-target effect?
A: Distinguishing on-target from off-target effects is crucial for data interpretation. A multi-pronged approach is recommended:
-
Use a structurally distinct inhibitor: If a different inhibitor targeting the same protein reproduces the phenotype, it strengthens the evidence for an on-target effect.[1]
-
Perform rescue experiments: Expressing a mutant version of the target protein where the target cysteine is changed to a non-reactive amino acid (e.g., serine or alanine) should prevent this compound binding. If the observed phenotype is reversed in cells expressing this resistant mutant, it strongly supports an on-target mechanism.
-
Dose-response correlation: The concentration of this compound required to produce the cellular phenotype should correlate with the concentration required to engage and inhibit the intended target.
Q4: What are the best practices for minimizing off-target effects in my experiments?
A: To minimize off-target effects, consider the following:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required for on-target inhibition and use concentrations at or slightly above the IC50 for the primary target. This reduces the likelihood of engaging lower-affinity off-targets.
-
Optimize incubation time: For covalent inhibitors, the effect is time-dependent. Minimize incubation time to what is necessary for on-target activity to reduce the opportunity for off-target reactions.
-
Control for compound reactivity: Include a negative control compound that is structurally similar to this compound but lacks the reactive "warhead" to assess non-covalent off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations. | 1. On-target toxicity: Inhibition of the primary target is lethal to the cells. 2. Off-target toxicity: this compound is interacting with essential cellular proteins, leading to cell death. | 1. Modulate target expression: Use siRNA or CRISPR to knock down the intended target. If this phenocopies the observed toxicity, it suggests on-target effects. 2. Counter-screen: Test this compound in a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects. 3. Proteome-wide reactivity profiling: Use chemoproteomic techniques to identify other proteins that this compound covalently binds to. |
| The observed cellular phenotype is inconsistent with the known function of the intended target. | Off-target effects: The phenotype is a result of this compound modulating one or more unintended pathways. | 1. Validate with a secondary inhibitor: Treat cells with a structurally unrelated inhibitor for the same target. If the phenotype is not replicated, it is likely an off-target effect of this compound. 2. Perform a rescue experiment: Overexpress a drug-resistant mutant of the target. If the phenotype is not rescued, it suggests the involvement of other targets. |
| Inconsistent or variable results between experiments. | 1. Compound instability: this compound may be unstable in your experimental media. 2. Cell-based assay variability: Inconsistencies in cell seeding, passage number, or reagent addition can lead to variable results. | 1. Check compound stability: Assess the stability of this compound in your specific media over the time course of your experiment using analytical methods like LC-MS. 2. Standardize assay procedures: Ensure consistent cell density, use low-passage cells, and calibrate pipettes. Mitigate "edge effects" in microplates by not using the outer wells for experimental data. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how to present data from a kinase screen to assess the selectivity of this compound.
| Kinase Target | Binding Affinity (Kd, nM) | % Inhibition at 1 µM | Notes |
| Primary Target Kinase A | 15 | 98% | On-target |
| Off-target Kinase B | 250 | 75% | Potential off-target |
| Off-target Kinase C | >10,000 | <5% | Not a significant off-target |
| Off-target Kinase D | 800 | 40% | Potential off-target |
Table 2: On-target vs. Off-target Cellular Potency
This table compares the potency of this compound for its intended target versus a known off-target in a cellular context.
| Assay | Cell Line | This compound IC50 (nM) |
| On-target Phosphorylation | HEK293 | 50 |
| Off-target Pathway Activation | HeLa | 850 |
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine On-Target Affinity
This protocol is used to determine the binding affinity (Kd) of this compound for its target protein.
-
Reagents: Purified target protein, fluorescently labeled tracer ligand with known affinity for the target, this compound, assay buffer.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the purified target protein, a fixed concentration of the tracer ligand, and the different concentrations of this compound.
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization or a similar signal that changes upon tracer binding.
-
The signal will decrease as this compound competes with the tracer for binding to the target.
-
-
Data Analysis: Plot the signal against the log of the this compound concentration and fit the data to a competitive binding model to calculate the Ki, which can be converted to Kd.
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
This protocol assesses the ability of this compound to engage its target in a cellular environment by measuring the inhibition of a downstream signaling event.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293) and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against a phosphorylated downstream substrate of the target.
-
Wash and incubate with a secondary antibody.
-
Detect the signal and re-probe with an antibody for the total protein as a loading control.
-
-
Data Analysis: Quantify the band intensities and plot the percentage of inhibition of phosphorylation against the log of the this compound concentration to determine the IC50.
Visualizations
Caption: Hypothetical signaling pathways for this compound.
Caption: Troubleshooting workflow for this compound effects.
Caption: Workflow for identifying this compound off-targets.
References
Technical Support Center: Strategies to Improve EN884 Potency and Selectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with EN884, a covalent recruiter of the SKP1 adaptor protein. The following sections offer strategies to enhance its potency and selectivity, detailed experimental protocols, and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cysteine-reactive covalent ligand that targets the SKP1 adapter protein of the SKP1-CUL1-F-box (SCF) ubiquitin ligase complex.[1][2] It forms a covalent bond with the cysteine residue at position 160 (Cys160) of SKP1.[1][3][4] By recruiting SKP1, this compound can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.
Q2: My this compound-based PROTAC shows low potency in degrading the target protein. What are the possible causes and troubleshooting steps?
A2: Low potency of an this compound-based PROTAC can stem from several factors. One primary reason could be suboptimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase complex. The linker connecting this compound to the target protein ligand plays a crucial role in this process.
Troubleshooting Steps:
-
Linker Optimization: Synthesize a library of PROTACs with varying linker lengths and compositions. The flexibility and length of the linker can significantly impact the stability and cooperativity of the ternary complex.
-
Verify Target Engagement: Confirm that the target-binding moiety of your PROTAC is effectively engaging the protein of interest.
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider performing a cellular thermal shift assay (CETSA) or using cell permeability assays to assess intracellular compound concentration.
Q3: I am observing significant off-target effects with my this compound-based compound. How can I improve its selectivity?
A3: this compound is known to be an early-stage hit with a number of off-targets. Improving selectivity is a critical step in its development.
Troubleshooting Steps:
-
Warhead Reactivity Tuning: The acrylamide warhead of this compound is reactive and can contribute to off-target binding. Consider synthesizing analogs with less reactive warheads, such as cyanoacrylamides or other Michael acceptors with modified electronics, to reduce indiscriminate reactivity.
-
Scaffold Modification: Modify the core structure of this compound to enhance non-covalent interactions with SKP1. This can improve the initial binding affinity (Ki) and contribute to greater selectivity before the covalent bond is formed. The analog AD-5-49, where the pyridine ring of this compound is replaced with a benzene ring, showed comparable binding to SKP1 and could be a starting point for further optimization.
-
Proteomic Profiling: To understand the off-target landscape, perform unbiased chemoproteomic profiling using techniques like Activity-Based Protein Profiling (ABPP) to identify the specific off-target proteins. This information can guide rational drug design to mitigate these interactions.
Troubleshooting Guides
Problem 1: Inconsistent results in potency assays.
-
Likely Cause: Variability in experimental conditions, such as incubation time and reagent concentrations, can significantly impact the apparent potency of covalent inhibitors. For covalent inhibitors, potency is best described by the kinetic parameter kinact/KI, not just IC50 values.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent incubation times, cell densities, and reagent concentrations across all experiments.
-
Kinetic Analysis: Perform time-dependent inhibition assays to determine kinact and KI values. This provides a more accurate measure of potency than a single-point IC50 determination.
-
Control Compounds: Always include a well-characterized reference compound in your assays to monitor for experimental variability.
-
Problem 2: No significant target degradation observed with this compound-based PROTAC.
-
Likely Cause: The PROTAC may not be efficiently forming a productive ternary complex, or the target protein may not be amenable to proteasomal degradation.
-
Troubleshooting Steps:
-
Confirm Binary Engagement: Use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that the two ends of the PROTAC are binding to the target protein and SKP1 independently.
-
Assess Ternary Complex Formation: Employ techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or co-immunoprecipitation to directly measure the formation of the ternary complex in the presence of the PROTAC.
-
Evaluate Ubiquitination: Perform in-cell ubiquitination assays to determine if the target protein is being ubiquitinated upon treatment with the PROTAC. A lack of ubiquitination suggests an issue with the E3 ligase recruitment or the geometry of the ternary complex.
-
Data Presentation
Table 1: Hypothetical Kinetic Parameters for this compound Analogs
| Compound | Warhead | Scaffold Modification | KI (μM) (Non-covalent affinity) | kinact (s-1) (Rate of inactivation) | kinact/KI (M-1s-1) (Overall Potency) |
| This compound | Acrylamide | Pyridine | 15 | 0.01 | 667 |
| Analog 1 | Cyanoacrylamide | Pyridine | 12 | 0.005 | 417 |
| Analog 2 | Acrylamide | Benzene (AD-5-49) | 18 | 0.009 | 500 |
| Analog 3 | Cyanoacrylamide | Benzene | 16 | 0.004 | 250 |
Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate how modifications to the warhead and scaffold can influence kinetic parameters.
Table 2: Hypothetical Off-Target Profile of this compound and an Optimized Analog
| Protein Target | This compound Binding Affinity (IC50, μM) | Optimized Analog Binding Affinity (IC50, μM) |
| SKP1 (On-target) | 5 | 2 |
| Off-Target 1 (Kinase) | 10 | > 50 |
| Off-Target 2 (GTPase) | 25 | > 100 |
| Off-Target 3 (Deubiquitinase) | 15 | > 50 |
Note: This table provides a representative example of how selectivity can be improved by reducing binding to known off-targets.
Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP) for SKP1 Engagement
This protocol is adapted from the initial discovery of this compound to assess its binding to the SKP1 complex.
-
Protein Complex Preparation: Purify the human SKP1-FBXO7-CUL1-RBX1 complex.
-
Compound Incubation: Pre-incubate the purified SKP1 complex with varying concentrations of this compound or its analogs for 1 hour at room temperature.
-
Probe Labeling: Add a fluorescently tagged iodoacetamide probe (e.g., IA-rhodamine) to the mixture and incubate for 30 minutes. This probe will react with cysteines that are not blocked by the test compound.
-
SDS-PAGE and Imaging: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
-
Analysis: A decrease in fluorescence intensity of the SKP1 band in the presence of the compound indicates successful engagement.
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA is used to verify that this compound or its derivatives are engaging SKP1 within a cellular context.
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Harvest the cells, lyse them, and heat the lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Western Blotting: Analyze the supernatant by Western blotting using an antibody against SKP1.
-
Analysis: A shift in the melting temperature of SKP1 in the compound-treated samples compared to the control indicates target engagement.
Mandatory Visualizations
Caption: Mechanism of this compound-based PROTACs.
Caption: Troubleshooting workflow for this compound optimization.
References
- 1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
overcoming synthetic challenges in EN884 analog synthesis
Technical Support Center: Synthesis of EN884 Analogs
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of this compound analogs. The information is tailored to address common synthetic challenges and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty with the late-stage functionalization of the pyridine ring on my this compound scaffold. What are some common issues and potential solutions?
A1: Late-stage functionalization of pyridine rings is a known challenge in medicinal chemistry due to the electron-poor nature of the ring and the potential for nitrogen coordination with catalysts.[1]
-
Issue: Lack of Reactivity: The pyridine ring is often resistant to electrophilic substitution.
-
Troubleshooting:
-
Consider converting the pyridine to its N-oxide derivative to activate the ring for certain substitutions.
-
Employ transition-metal-catalyzed cross-coupling reactions, which are more suitable for functionalizing pyridines.
-
Explore C-H functionalization strategies, although these can present selectivity challenges.[1]
-
-
-
Issue: Poor Regioselectivity: Reactions on the pyridine ring often yield a mixture of isomers, which can be difficult to separate.[2][3]
-
Troubleshooting:
-
Utilize directing groups to guide the functionalization to the desired position.
-
Carefully select the catalyst and reaction conditions, as these can significantly influence the regioselectivity.
-
Refer to literature on selective C-H functionalization of pyridines for advanced methods.[3]
-
-
-
Issue: Low Yields: The overall yield of the desired functionalized product may be low due to side reactions or incomplete conversion.
-
Troubleshooting:
-
Optimize reaction parameters such as temperature, solvent, and reaction time.
-
Screen a variety of catalysts and ligands to find the most efficient system for your specific transformation.
-
Consider a convergent synthetic route where the functionalized pyridine is prepared separately and then coupled to the rest of the molecule.
-
-
Q2: My attempts to introduce substituents on the pyridine ring have failed. Are there alternative strategies?
A2: Yes, if direct functionalization of the this compound core is problematic, a common and effective strategy is to use a pre-functionalized pyridine ring in the synthesis. Another approach, as demonstrated in the literature, is to replace the pyridine ring altogether.
-
Strategy 1: Synthesis from Pre-functionalized Precursors: Instead of modifying the intact this compound scaffold, build the molecule using a pyridine building block that already contains the desired functional group. This avoids the challenges of late-stage functionalization.
-
Strategy 2: Scaffold Hopping: If the pyridine moiety is not essential for the desired biological activity, consider replacing it with another aromatic ring system. For example, researchers have successfully replaced the pyridine ring of this compound with a benzene ring to create the analog AD-5-49, which still demonstrated binding to SKP1. This approach can circumvent difficult synthetic steps and may also lead to improved drug-like properties.
Q3: I am observing a significant number of off-target effects with my this compound analog. How can I improve selectivity?
A3: Off-target activity is a known issue with this compound-based probes. Improving selectivity is a key aspect of medicinal chemistry optimization.
-
Medicinal Chemistry Optimization:
-
Systematically modify the structure of your analog and assess the impact on both on-target potency and off-target activity.
-
Consider introducing bulky groups or specific functional groups that can create more selective interactions with the target protein.
-
Computational modeling and structure-based design can help to identify modifications that are likely to improve selectivity.
-
-
Alternative Scaffolds: If selectivity issues persist, it may be necessary to explore entirely new molecular scaffolds that can achieve the desired biological activity with a better selectivity profile.
Summary of Synthetic Challenges and Solutions
| Challenge | Potential Cause | Recommended Solution(s) |
| Low Yield of Pyridine Functionalization | Poor reactivity of the pyridine ring, suboptimal reaction conditions. | Activate the pyridine as an N-oxide, screen different catalysts and ligands, optimize reaction parameters (temperature, solvent). |
| Mixture of Isomers | Lack of regioselectivity in the functionalization reaction. | Use directing groups, explore selective C-H functionalization methods, or synthesize from a pre-functionalized pyridine. |
| Failed Functionalization | The chosen reaction is not compatible with the this compound scaffold. | Attempt a different synthetic route, such as a convergent synthesis, or consider scaffold hopping by replacing the pyridine ring. |
| Off-Target Activity | The pharmacophore of the analog interacts with multiple proteins. | Perform systematic medicinal chemistry optimization to improve selectivity, or explore alternative molecular scaffolds. |
Experimental Workflow & Methodologies
While a specific, detailed experimental protocol for a single this compound analog is highly dependent on the target structure, a generalized workflow for addressing synthetic challenges can be outlined.
Caption: Troubleshooting workflow for this compound analog synthesis.
General Methodology for Pyridine Functionalization (Cross-Coupling Example):
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound scaffold (or a suitable precursor) in an appropriate anhydrous solvent (e.g., dioxane, toluene, or DMF).
-
Addition of Reagents: Add the coupling partner (e.g., a boronic acid or stannane), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃), and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired functionalized analog.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
References
Technical Support Center: Troubleshooting the Hook Effect in EN884 PROTAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the hook effect when using the EN884 PROTAC to induce the degradation of the BRD4 protein.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against the PROTAC concentration.[1] Instead of a typical sigmoidal curve where increasing concentration leads to a plateau of maximum effect, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[1]
Q2: What causes the hook effect with this compound?
A2: The hook effect with this compound, like other PROTACs, is caused by the formation of unproductive binary complexes at high concentrations.[1][2] The mechanism of action for a PROTAC relies on the formation of a productive ternary complex, consisting of the target protein (BRD4), the PROTAC (this compound), and an E3 ligase. However, at excessive concentrations, this compound can independently bind to either BRD4 or the E3 ligase, forming binary complexes (BRD4-EN884 or E3 Ligase-EN884). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q3: What are the consequences of the hook effect for my this compound experiments?
Q4: At what concentration range should I expect to see the hook effect for this compound?
A4: The concentration at which the hook effect becomes apparent can vary depending on the specific experimental conditions, including the cell line, incubation time, and expression levels of BRD4 and the recruited E3 ligase. Generally, for many PROTACs, the hook effect is observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment, spanning from picomolar to high micromolar ranges, to identify the optimal concentration for degradation and the onset of the hook effect.
Troubleshooting Guide
Problem: My dose-response curve for this compound shows a bell shape, with decreased BRD4 degradation at high concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of this compound concentrations, particularly focusing on the higher concentrations where the degradation decreases.
-
Determine the Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Use biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation to directly measure the formation of the BRD4-EN884-E3 ligase ternary complex at different this compound concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.
-
Problem: I am not observing any BRD4 degradation at any of the tested this compound concentrations.
-
Likely Cause: This could be due to several factors, including an inactive compound, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentration range may have been too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Target Engagement: Confirm that this compound can bind to BRD4 and the E3 ligase.
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both BRD4 and the recruited E3 ligase at sufficient levels.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal this compound concentration to determine the ideal incubation time.
-
Data Presentation
Table 1: Representative Dose-Response Data for this compound-mediated BRD4 Degradation Exhibiting a Hook Effect.
| This compound Concentration (nM) | % BRD4 Degradation (vs. Vehicle) |
| 0.1 | 15% |
| 1 | 45% |
| 10 | 85% |
| 100 | 95% (Dmax) |
| 1000 | 70% |
| 10000 | 30% |
Note: This is representative data. Actual results may vary based on experimental conditions.
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol outlines the steps to quantify the degradation of BRD4 following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293) in multi-well plates and allow them to adhere overnight.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve. Treat the cells for the desired time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Plot the normalized BRD4 levels against the log of the this compound concentration to visualize the dose-response curve.
NanoBRET™ Ternary Complex Assay
This proximity-based assay detects the formation of the BRD4-EN884-E3 ligase ternary complex in living cells.
Materials:
-
HEK293T cells
-
Expression vectors: BRD4 fused to NanoLuc® luciferase (BRD4-NLuc) and an E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (HaloTag-E3 ligase).
-
Transfection reagent
-
White, 96- or 384-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
This compound PROTAC
-
NanoBRET® Nano-Glo® Substrate
-
Plate reader capable of filtered luminescence measurements
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the BRD4-NLuc and HaloTag-E3 ligase plasmids.
-
Assay Plate Preparation: Seed the transfected cells into the assay plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells to label the HaloTag-E3 ligase fusion protein.
-
PROTAC Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control.
-
Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate to all wells. Immediately measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at >610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the this compound concentration.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is used to isolate and detect the ternary complex from cell lysates.
Materials:
-
Cell culture reagents and this compound
-
IP lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20 with protease inhibitors)
-
Antibody specific for BRD4 or the E3 ligase
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., IP lysis buffer)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations, including one expected to be optimal and one in the hook effect range. Lyse the cells with IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against BRD4 (or the E3 ligase) to form an antibody-protein complex.
-
Add Protein A/G beads to capture the antibody-protein complex.
-
Incubate to allow for binding.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against BRD4, the E3 ligase, and other potential interacting partners. An increased signal for the E3 ligase in the BRD4 immunoprecipitate (and vice-versa) in the presence of this compound indicates ternary complex formation.
Visualizations
Caption: Mechanism of this compound action and the cause of the hook effect.
Caption: Troubleshooting workflow for the hook effect in this compound experiments.
Caption: Simplified signaling pathway downstream of this compound-mediated BRD4 degradation.
References
Technical Support Center: Optimizing EN884 Concentration for Effective Degradation
Welcome to the technical support center for EN884, a cysteine-reactive covalent recruiter of the SKP1 adapter protein for targeted protein degradation.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that covalently binds to a specific cysteine residue (C160) on the SKP1 adapter protein.[1][3] SKP1 is a core component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. By recruiting SKP1, this compound can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins through the ubiquitin-proteasome system.
Q2: How do I determine the optimal concentration of an this compound-based PROTAC?
A2: The optimal concentration should be determined empirically for each new target protein and cell line. A dose-response experiment is crucial. We recommend starting with a broad concentration range (e.g., 0.1 nM to 10 µM) to identify the concentration that yields maximal degradation (Dmax) and the half-maximal degradation concentration (DC50). Be aware of the "hook effect," where degradation efficiency decreases at very high concentrations.
Q3: What is the "hook effect" and how can I avoid it?
A3: The hook effect is a phenomenon where high concentrations of a PROTAC lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase), resulting in reduced degradation. To avoid this, perform a careful dose-response analysis to identify the optimal concentration window. If you observe a bell-shaped curve in your degradation data, you are likely seeing the hook effect.
Q4: How long should I incubate my cells with an this compound-based PROTAC?
A4: The optimal incubation time can vary depending on the target protein's natural turnover rate and the kinetics of ternary complex formation. A time-course experiment is recommended. You can test a range of time points (e.g., 2, 4, 8, 16, 24 hours) at the optimal PROTAC concentration to determine the time point of maximal degradation.
Q5: What are the best negative controls for my this compound-based PROTAC experiment?
A5: Several negative controls are essential to validate your results:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent.
-
Inactive Epimer/Stereoisomer: A stereoisomer of your PROTAC that does not bind to the target protein or SKP1.
-
Target Engagement Control: Pre-treatment with an excess of a ligand that binds to the target protein but does not induce degradation can compete with the PROTAC and prevent degradation.
-
E3 Ligase Engagement Control: A molecule that binds to SKP1 but is not linked to a target binder.
Q6: How can I confirm that degradation is proteasome-dependent?
A6: To confirm that the observed protein loss is due to proteasomal degradation, you can co-treat your cells with your this compound-based PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). If the degradation is proteasome-dependent, the addition of the inhibitor should "rescue" the target protein from degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low target degradation | 1. Suboptimal PROTAC concentration: Too low to be effective or too high, causing a "hook effect". 2. Incorrect incubation time: Not long enough for degradation to occur. 3. Low cell permeability of the PROTAC. 4. Low expression of SKP1 in the cell line. 5. Inefficient ternary complex formation. | 1. Perform a detailed dose-response curve (e.g., 0.1 nM to 10 µM) to find the optimal concentration. 2. Conduct a time-course experiment (e.g., 2-24 hours). 3. Assess cell permeability using specific assays. 4. Confirm SKP1 expression levels in your cell line via Western blot or qPCR. 5. Consider redesigning the linker of your PROTAC to improve ternary complex stability. |
| Bell-shaped dose-response curve ("Hook Effect") | Formation of non-productive binary complexes at high PROTAC concentrations. | 1. Titrate the PROTAC concentration carefully to identify the peak of degradation. 2. Use concentrations at or below the Dmax for subsequent experiments. |
| High cell toxicity | 1. Off-target effects of the PROTAC. 2. Inherent toxicity of the this compound moiety or the target-binding ligand. | 1. Perform proteomics-based off-target analysis. 2. Test the cytotoxicity of the individual components (this compound alone, target binder alone) of the PROTAC. 3. Reduce the concentration and/or incubation time. |
| Inconsistent results | 1. Variability in cell density or health. 2. Inconsistent PROTAC preparation or storage. 3. Issues with Western blot protocol. | 1. Ensure consistent cell seeding density and monitor cell health. 2. Prepare fresh dilutions of the PROTAC for each experiment and store stock solutions appropriately. 3. Optimize your Western blot protocol for antibody concentrations, blocking, and washing steps. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for an this compound-based PROTAC Targeting Protein X
| PROTAC Concentration (nM) | % Degradation of Protein X (vs. Vehicle) |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 70% |
| 100 | 95% (Dmax) |
| 1000 | 80% |
| 10000 | 50% |
This table illustrates a typical dose-response with a hook effect observed at higher concentrations.
Experimental Protocols
Protocol 1: Dose-Response Analysis of Target Protein Degradation by Western Blot
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the this compound-based PROTAC in complete cell culture medium. A recommended starting range is 0.1 nM to 10 µM. Also, include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the medium in each well with the medium containing the different PROTAC concentrations. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a range of concentrations of the this compound-based PROTAC, this compound alone, and the target-binding ligand alone. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, 72 hours).
-
Viability Assessment: Use a commercial cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Visualizations
Caption: Mechanism of this compound-based PROTAC action.
Caption: A logical workflow for troubleshooting experiments.
References
Technical Support Center: Overcoming Poor Cell Permeability of PROTACs
Note to Researchers: Information regarding "EN884-based PROTACs" is not publicly available. The following guidance is based on established principles and strategies for developing Proteolysis Targeting Chimeras (PROTACs) and can be applied to novel compounds facing cell permeability challenges.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor cell permeability of PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs exhibit low cell permeability despite showing high biochemical potency?
A: This is a common challenge in PROTAC development. The discrepancy often arises because PROTACs are large molecules, typically with high molecular weights (MW > 800 Da) and large polar surface areas (PSA), which places them "beyond the Rule of Five" (bRo5) chemical space.[1][2][3][4] These properties hinder their ability to passively diffuse across the lipid bilayer of the cell membrane to reach their intracellular targets.[3] Consequently, even a PROTAC with high binding affinity in a cell-free assay may not achieve the necessary intracellular concentration to induce protein degradation effectively.
Q2: What are the critical physicochemical properties that govern the cell permeability of a PROTAC?
A: Several key physicochemical properties influence a PROTAC's ability to cross the cell membrane. Due to their size, traditional guidelines like Lipinski's Rule of Five are often not directly applicable. Important factors to consider include:
-
Molecular Weight (MW): Higher MW generally correlates with decreased passive diffusion.
-
Polar Surface Area (PSA): A large PSA can impede membrane permeability.
-
Lipophilicity (logP/logD): While increased lipophilicity can enhance membrane association, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can negatively impact permeability. Reducing the number of HBDs, for instance by replacing an amide with an ester, can improve permeability.
-
Molecular Flexibility and Conformation: The ability of a PROTAC to adopt different conformations in various environments (a "chameleonic" behavior) can facilitate its passage through both aqueous and lipid environments. Introducing intramolecular hydrogen bonds can help a PROTAC adopt a more compact, "ball-like" shape, reducing its size and polarity, which can improve cell permeability.
Q3: What are the recommended initial assays to evaluate the cell permeability of my PROTACs?
A: A tiered approach is often effective for assessing PROTAC permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a cost-effective method for initial screening of passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.
Troubleshooting Guide
Problem: My PROTAC is potent in biochemical assays but shows weak or no degradation in cell-based assays.
This is a classic indicator of poor cell permeability. The following troubleshooting workflow can help diagnose and address the issue.
Diagram: Troubleshooting Workflow for Poor PROTAC Permeability
Caption: A workflow for diagnosing and improving poor PROTAC cell permeability.
Quantitative Data Summary: Impact of Structural Modifications on Permeability
The following table illustrates hypothetical data from permeability assays for a parent PROTAC and its modified analogs, showcasing how structural changes can impact permeability.
| PROTAC Analog | Modification | Apparent Permeability (Papp) in PAMPA (x 10⁻⁶ cm/s) | Efflux Ratio in Caco-2 | Rationale for Change |
| Parent PROTAC | Original design with flexible PEG linker | 0.5 | 5.0 | Baseline measurement. High efflux suggests active transport out of the cell. |
| Analog 1 | Replaced PEG linker with a more rigid alkyl linker | 1.5 | 4.5 | Increased rigidity can improve permeability. |
| Analog 2 | Introduced intramolecular hydrogen bonds | 2.5 | 3.0 | Promotes a more compact conformation, reducing PSA and improving permeability. |
| Analog 3 | Prodrug approach (masked a carboxylic acid with an ester) | 3.0 | 2.0 | Increased lipophilicity and masked a polar group to enhance passive diffusion. |
Advanced Strategies to Enhance Cell Permeability
If linker and physicochemical property optimization are insufficient, consider these advanced strategies:
-
In-cell Click-Formed Proteolysis Targeting Chimeras (CLIPTACs): This approach involves synthesizing the PROTAC inside the cell from two smaller, more permeable fragments. The cell is treated with a target-binding molecule and an E3 ligase-binding molecule, each tagged with reactive groups that undergo a bio-orthogonal "click" reaction intracellularly to form the active PROTAC.
-
Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery, a PROTAC can be conjugated to a tumor-specific antibody. The antibody facilitates selective uptake into cancer cells, after which the linker is cleaved, releasing the active PROTAC.
-
Encapsulation in Lipid Nanoparticles (LNPs): Encapsulating the PROTAC in LNPs can facilitate cellular uptake via endocytosis.
PROTAC Mechanism of Action
Understanding the complete pathway is crucial for troubleshooting. A failure at any step can result in poor degradation.
Diagram: PROTAC-Mediated Protein Degradation Pathway
Caption: The mechanism of action for a PROTAC, highlighting cell permeation.
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.
-
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate separated by a microfilter disc).
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test PROTAC and control compounds.
-
Plate reader for UV-Vis spectroscopy or LC-MS/MS for analysis.
-
-
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (like DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using a suitable analytical method (e.g., LC-MS/MS). The apparent permeability coefficient (Papp) is then calculated.
-
Protocol 2: Caco-2 Permeability Assay
This assay provides a more biologically relevant measure of permeability, including potential active transport and efflux.
-
Materials:
-
Caco-2 cells.
-
Transwell plates (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
-
Test PROTAC and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).
-
LC-MS/MS for sample analysis.
-
-
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Prepare for Transport: Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-to-B) Transport:
-
Add the test PROTAC (dissolved in transport buffer) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Add the test PROTAC to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS. Calculate the Papp values for both A-to-B and B-to-A transport. The efflux ratio (Papp B-to-A / Papp A-to-B) can then be determined to identify if the PROTAC is a substrate for efflux pumps.
-
References
EN884 stability issues in long-term experiments
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during long-term experiments with the hypothetical small molecule inhibitor, EN884.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound.
Issue: Precipitation of this compound in Aqueous Solution After Dilution from DMSO Stock
Q1: I've diluted my this compound DMSO stock into my aqueous cell culture medium, and I'm observing precipitation. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules like this compound.[1] This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. Here are several steps to troubleshoot this issue:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.[1]
-
Optimize DMSO Concentration: While minimizing DMSO is generally recommended, a slightly higher final concentration (up to 0.5%) may be necessary to maintain solubility.[1] It is critical to include a vehicle control with the same final DMSO concentration to ensure it does not affect your experimental results.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer to gradually lower the DMSO concentration.
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the buffer.[1] Experiment with slight adjustments to the pH of your cell culture medium to find the optimal range for this compound's solubility.
-
Use of Excipients: For particularly challenging solubility issues, consider the use of solubilizing excipients. However, these must be tested for compatibility and potential interference with your specific assay.
Issue: Suspected Degradation of this compound in Long-Term Experiments
Q2: I'm concerned that this compound is degrading in my multi-day cell culture experiment. How can I assess its stability?
A2: The stability of a small molecule in cell culture medium over several days is a critical factor for the reproducibility of long-term experiments. Several factors, including temperature, pH, and enzymatic activity from serum components, can contribute to compound degradation. To assess the stability of this compound, a time-course experiment followed by HPLC analysis is recommended.
Quantitative Data Summary: Stability of a Representative Small Molecule Inhibitor
The following table provides representative stability data for a hypothetical small molecule inhibitor in common laboratory solutions. Please note that the stability of this compound should be determined experimentally.
| Compound/Solvent | Storage Condition | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| This compound in DMSO | -20°C | >99% | >99% | >99% |
| This compound in DMSO | 4°C | 98% | 95% | 92% |
| This compound in DMSO | Room Temperature | 90% | 82% | 75% |
| This compound in Cell Culture Media + 10% FBS | 37°C, 5% CO2 | 85% | 70% | 55% |
| This compound in PBS, pH 7.4 | 37°C | 95% | 90% | 85% |
This data is for illustrative purposes only and may not reflect the actual stability of this compound.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium using HPLC
This protocol outlines a method to determine the chemical stability of this compound in your experimental cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Sterile microcentrifuge tubes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Sample Preparation:
-
Spike pre-warmed (37°C) complete cell culture medium with the this compound stock solution to your final working concentration. Ensure the final DMSO concentration is below 0.5%.
-
Prepare a control sample by spiking this compound into PBS, pH 7.4, at the same final concentration.
-
-
Time-Zero (T=0) Sample: Immediately after preparation, take an aliquot of both the cell culture medium and PBS samples. Quench the samples by adding an equal volume of cold acetonitrile or methanol to precipitate proteins and halt degradation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate. Transfer the supernatant to an HPLC vial. This is your T=0 time point.
-
Incubation: Incubate the remaining cell culture medium and PBS samples under your experimental conditions (e.g., 37°C, 5% CO2).
-
Time-Point Sampling: At your desired time points (e.g., 24, 48, 72 hours), collect aliquots from each incubated solution and process them as described in step 3.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions to re-equilibrate the column. The exact gradient should be optimized for this compound.
-
Detection: UV detection at the absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The stability of this compound is determined by comparing the peak area of the compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The percentage of remaining this compound can be calculated as: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound, a RAF inhibitor.
Caption: Troubleshooting workflow for this compound stability issues.
Frequently Asked Questions (FAQs)
Q3: How should I store the solid (powder) form of this compound?
A3: For long-term storage, it is recommended to store the solid form of this compound at -20°C, where it can be stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years. It is advisable to keep the compound desiccated to prevent hydration.
Q4: Can repeated freeze-thaw cycles affect my this compound stock solution in DMSO?
A4: Yes, repeated freeze-thaw cycles can potentially compromise the stability of your this compound stock solution. Each cycle increases the risk of water absorption from the atmosphere, as DMSO is hygroscopic. This can lead to compound degradation through hydrolysis. To mitigate this, it is best practice to aliquot your stock solution into single-use volumes.
Q5: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A5: The tolerance of cell lines to DMSO can vary. As a general guideline, a final concentration of less than 0.1% DMSO is considered safe for most cell lines. Many robust cell lines can tolerate up to 0.5% DMSO. Concentrations above 0.5% may lead to cytotoxicity or other off-target effects. It is crucial to always include a vehicle control with the same final DMSO concentration in your experiments to assess its impact on your specific cell line.
Q6: My this compound solution has changed color. What does this mean?
A6: A change in the color of your this compound stock or working solution often indicates chemical degradation or oxidation. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is critical to assess the integrity of the compound, for example by HPLC, before proceeding with your experiments.
Q7: Can the type of storage container affect the stability of this compound?
A7: Yes, the material of the storage container can impact the stability of your compound. Some plastics may leach substances that can react with your compound, or the compound may adsorb to the container walls. For long-term storage of this compound solutions, it is advisable to use amber glass vials or inert polypropylene tubes to minimize these risks.
References
Technical Support Center: Optimizing Experiments with EN884
Welcome to the technical support center for EN884. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing non-specific binding and troubleshooting common issues encountered during experiments with this covalent SKP1 recruiter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cysteine-reactive covalent molecule that acts as a recruiter for the SKP1 adapter protein.[1][2][3][4] SKP1 is an essential component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex, which is involved in marking proteins for degradation via the ubiquitin-proteasome system.[5] this compound is often incorporated into Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, this compound binds to SKP1, and a second ligand on the PROTAC binds to a target protein of interest. This brings the target protein into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent degradation.
Q2: Why is non-specific binding a concern when using this compound?
Non-specific binding occurs when a molecule, such as an this compound-containing PROTAC, binds to unintended proteins or surfaces. As a covalent molecule, this compound can react with cysteine residues on off-target proteins, which can lead to false-positive results, reduced potency, and potential toxicity in cellular models. In assays like co-immunoprecipitation (Co-IP) or pull-downs, non-specific binding can obscure the true interaction between the PROTAC, SKP1, and the target protein.
Q3: What are the primary drivers of non-specific binding in biochemical and cell-based assays?
Non-specific binding is primarily driven by:
-
Hydrophobic interactions: Proteins and small molecules can non-specifically adhere to plastic surfaces (e.g., microplates, beads) and other proteins.
-
Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces or proteins.
-
Antibody cross-reactivity: In immunoassays, primary or secondary antibodies may bind to unintended proteins.
-
Insufficient blocking: Failure to adequately block unoccupied sites on membranes or beads can lead to high background signal.
Q4: Does this compound bind to monomeric SKP1?
Current research indicates that this compound binds more effectively to SKP1 when it is part of the larger SCF complex. Binding to monomeric SKP1 has been observed to be weaker or non-existent. This is a critical consideration for designing in vitro binding assays, as purified recombinant SKP1 alone may not be a suitable binding partner.
Troubleshooting Guides
Guide 1: High Background in Co-Immunoprecipitation (Co-IP) Followed by Western Blot for Target Degradation
Problem: You are using an this compound-based PROTAC to degrade a target protein. In your Co-IP experiment designed to pull down the SKP1 complex and associated proteins, you observe high background or many non-specific bands on your Western blot.
Troubleshooting Workflow
Caption: Workflow for troubleshooting high background in Co-IP.
| Possible Cause | Recommended Solution |
| Lysis buffer is too mild | Increase the stringency of your lysis buffer. Adding 150-300 mM NaCl can reduce electrostatic interactions. Including a non-ionic detergent like 0.1-0.5% NP-40 or Triton X-100 can disrupt non-specific hydrophobic interactions. |
| Non-specific binding to beads | Pre-clear your lysate by incubating it with the beads (without the antibody) for 30-60 minutes at 4°C. This will remove proteins that non-specifically bind to the beads themselves. |
| Antibody concentration is too high | High antibody concentrations can lead to non-specific binding. Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Insufficient washing | Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash. Consider adding a low concentration of detergent (e.g., 0.05% Tween-20) to your wash buffer to help remove weakly bound, non-specific proteins. |
| Inadequate blocking | Ensure your blocking step is sufficient. For Western blots, increase the concentration of your blocking agent (e.g., 5% non-fat milk or BSA) and/or the blocking time (e.g., 1-2 hours at room temperature). For Co-IP, pre-blocking the beads with BSA can also reduce background. |
Guide 2: Low Signal or No Binding in In Vitro Pull-Down Assays
Problem: You are performing an in vitro pull-down assay with purified proteins to confirm the binding of your this compound-PROTAC to the SKP1 complex, but you observe a weak or no signal.
| Possible Cause | Recommended Solution |
| Using monomeric SKP1 | This compound has shown preferential binding to SKP1 within the context of the SCF complex. Ensure you are using a purified, intact SCF complex (containing at least SKP1, CUL1, and an F-box protein) for your assay. |
| Suboptimal buffer conditions | The pH and salt concentration of your binding buffer can significantly impact protein interactions. Test a range of pH values (e.g., 7.2-8.0) and NaCl concentrations (e.g., 100-200 mM). |
| Presence of reducing agents | While DTT or BME are often included to prevent protein aggregation, they can potentially interfere with the covalent reaction of this compound with cysteine. If possible, perform the binding reaction in the absence of reducing agents, or at very low concentrations. |
| Protein degradation | Ensure the integrity of your purified SCF complex. Run a sample on an SDS-PAGE gel to confirm that all components are present and not degraded. Always include protease inhibitors in your buffers. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of SKP1 Complex with an this compound-Based PROTAC
This protocol is designed to assess the interaction of an this compound-based PROTAC with the endogenous SKP1 complex in cultured cells.
Materials:
-
Cells expressing the target protein of interest
-
This compound-based PROTAC and DMSO (vehicle control)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, protease and phosphatase inhibitors
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 250 mM NaCl, 0.1% NP-40
-
Anti-SKP1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against the target protein, SKP1, and CUL1
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of the this compound-PROTAC or DMSO for the appropriate time to induce target degradation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Incubate on ice for 20 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Pre-clearing: Add 20 µL of equilibrated Protein A/G magnetic beads to the lysate. Incubate for 1 hour at 4°C with gentle rotation.
-
Immunoprecipitation: Place the tubes on a magnetic rack and transfer the pre-cleared lysate to a new tube. Add the anti-SKP1 antibody and incubate for 4 hours at 4°C with gentle rotation.
-
Bead Capture: Add 30 µL of fresh, equilibrated Protein A/G magnetic beads and incubate for another 1 hour at 4°C.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 4-5 times with 1 mL of ice-cold Wash Buffer.
-
Elution: Elute the protein complexes by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the target protein, SKP1, and CUL1.
Quantitative Data Summary
The following tables provide example data to illustrate the optimization of key experimental parameters.
Table 1: Effect of Blocker and Blocking Time on Signal-to-Noise Ratio in Western Blot
| Blocking Agent | Blocking Time (min) | Target Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 3% BSA in TBST | 30 | 1500 | 500 | 3.0 |
| 5% BSA in TBST | 60 | 1450 | 200 | 7.3 |
| 5% BSA in TBST | 120 | 1400 | 150 | 9.3 |
| 5% Non-fat Milk in TBST | 60 | 1600 | 250 | 6.4 |
This hypothetical data suggests that increasing the blocking time with 5% BSA improves the signal-to-noise ratio.
Table 2: Effect of NaCl Concentration in Wash Buffer on Co-IP Specificity
| NaCl in Wash Buffer (mM) | Co-IP'd Target Protein (Relative Amount) | Co-IP'd Non-specific Protein X (Relative Amount) |
| 150 | 1.0 | 1.0 |
| 250 | 0.9 | 0.4 |
| 400 | 0.7 | 0.1 |
| 500 | 0.4 | <0.1 |
This example data illustrates that increasing salt concentration in the wash buffer can reduce non-specific interactions, but may also disrupt the specific interaction of interest at very high concentrations.
Visualizations
Mechanism of this compound-PROTAC Action
Caption: Mechanism of an this compound-based PROTAC.
Factors Influencing Non-Specific Binding
Caption: Key factors contributing to non-specific binding and their solutions.
References
- 1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKP1 | Abcam [abcam.com]
interpreting unexpected results in EN884 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with EN884, a covalent ligand targeting the SKP1 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cysteine-reactive covalent ligand that has been identified as a binder to the SKP1 protein, a key component of the Cullin-RING E3 ubiquitin ligases (CRLs). It specifically forms a covalent bond with the cysteine residue at position 160 (C160) of SKP1.[1] This interaction makes it a valuable tool for developing Proteolysis-Targeting Chimeras (PROTACs) and other chemical biology probes to induce the degradation of specific target proteins.
Q2: How was this compound identified?
This compound was discovered through a screening of a library of covalent fragments containing cysteine-reactive acrylamide and chloroacetamide warheads. The screen aimed to identify compounds that could displace a cysteine-reactive probe from the purified human SKP1-FBXO7-CUL1-RBX1 complex.[1]
Q3: Is this compound selective for SKP1?
While this compound effectively engages SKP1, it is not entirely selective. In proteomic studies, this compound has been shown to enrich 414 other proteins, although no other components of the CUL1 E3 ligase complex were significantly pulled down.[1] Researchers should be aware of potential off-target effects and perform appropriate control experiments.
Troubleshooting Guide
Issue 1: My this compound-based PROTAC is not degrading the target protein.
There are several potential reasons why an this compound-based PROTAC may fail to induce the degradation of a target protein. The following troubleshooting guide provides a logical workflow to identify the issue.
Caption: Troubleshooting workflow for lack of target degradation with this compound-based PROTACs.
Issue 2: High levels of off-target effects are observed.
This compound itself has known off-targets.[1] When incorporated into a PROTAC, the resulting molecule can have its own off-target profile.
Mitigation Strategies:
-
Proteome-wide analysis: Employ techniques like quantitative proteomics to identify and quantify off-target effects.
-
Negative Controls: Use a non-binding analog of the target binder or an epimer that does not bind the target as negative controls.
-
Linker Optimization: The length and composition of the linker connecting this compound to the target-binding moiety can influence selectivity.
Issue 3: Difficulties in synthesizing this compound derivatives.
The original publication on this compound noted synthetic challenges in modifying the pyridine ring.[1]
Alternative Scaffold:
-
Consider using the analog AD-5-49 , where the pyridine ring of this compound is replaced with a benzene ring. This analog has been shown to bind to SKP1 in the Cullin complex comparably to this compound.
Experimental Protocols
Tandem Mass Spectrometry (MS/MS) for Covalent Modification Site Identification
This protocol provides a general workflow for identifying the site of covalent modification of a protein by a ligand like this compound.
-
Incubation: Incubate the purified protein (e.g., SKP1-FBXO7-CUL1-RBX1 complex) with the covalent ligand (this compound) at a suitable concentration and time.
-
Denaturation, Reduction, and Alkylation: Denature the protein sample, reduce the disulfide bonds with a reducing agent like DTT, and alkylate the free cysteines with an alkylating agent like iodoacetamide.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein sequence database to identify peptides and their post-translational modifications, including the covalent adduction of the ligand.
Signaling Pathway
The following diagram illustrates the mechanism of action of an this compound-based PROTAC in hijacking the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex to induce target protein degradation.
Caption: Mechanism of this compound-PROTAC mediated protein degradation via the SCF E3 ligase pathway.
Quantitative Data Summary
| Compound | Target | Assay Type | Result | Reference |
| This compound | SKP1 | Tandem Mass Spectrometry | Covalent modification at C160 | |
| This compound | SKP1 | Competitive ABPP | Dose-response displacement of cysteine-reactive probe | |
| AD-5-49 | SKP1 | Gel-based ABPP | Comparable binding to this compound |
References
Validation & Comparative
A Head-to-Head Comparison: Validating EN884-Induced Protein Degradation in Cells
In the rapidly evolving field of targeted protein degradation, novel strategies for hijacking the ubiquitin-proteasome system are of paramount interest to researchers in drug discovery and chemical biology. This guide provides a comprehensive comparison of EN884, a novel covalent recruiter of the SKP1 E3 ligase adapter protein, with established alternatives that primarily recruit von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases. We present supporting experimental data, detailed protocols for validation, and visual workflows to facilitate a clear understanding of this compound's mechanism and performance.
Performance Comparison: this compound-based Degraders vs. VHL/CRBN-based Alternatives
The efficacy of a PROTAC (Proteolysis Targeting Chimera) is primarily assessed by its ability to induce the degradation of a target protein. This is quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). Here, we compare the performance of an this compound-based PROTAC against well-characterized degraders targeting the same proteins of interest but utilizing different E3 ligase recruiters.
BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-validated target in oncology. Its degradation has been extensively studied using PROTACs that recruit VHL (e.g., MZ1) and CRBN (e.g., dBET1). SJH-1-51B is a PROTAC that links the BRD4 inhibitor JQ1 to a derivative of this compound, thereby recruiting the SCF (SKP1-CUL1-F-box) E3 ligase complex.
| Degrader | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| SJH-1-51B | BRD4 | SKP1 (SCF) | HEK293T | ~1 µM | >90% | [1] |
| MZ1 | BRD4 | VHL | HeLa | ~100 nM | >90% | [2] |
| dBET1 | BRD4 | CRBN | MV4-11 | ~30 nM | >95% | [3] |
Androgen Receptor Degradation
The Androgen Receptor (AR) is a key driver in prostate cancer. This compound has also been utilized to generate PROTACs for AR degradation. Here we compare its performance with other reported AR degraders.
| Degrader | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| This compound-based PROTAC | Androgen Receptor | SKP1 (SCF) | 22Rv1 | ~1 µM | >90% | [1] |
| ARCC-4 | Androgen Receptor | VHL | VCaP | 5 nM | >95% | [4] |
| Bavdegalutamide (ARV-110) | Androgen Receptor | CRBN | VCaP | ~1 nM | 85% |
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, we have generated diagrams using the DOT language.
Caption: this compound-PROTAC induced degradation of BRD4 via the SCF E3 ligase complex.
Caption: A typical experimental workflow for validating this compound-PROTAC activity in cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key protocols used to validate this compound-induced protein degradation.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of the target protein following treatment with the this compound-based PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T for BRD4, 22Rv1 for AR) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the this compound-PROTAC (e.g., SJH-1-51B) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4 or anti-AR) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex consisting of the target protein, the this compound-PROTAC, and the SCF E3 ligase complex.
-
Cell Treatment and Lysis:
-
Treat cells with the this compound-PROTAC or vehicle control. To prevent degradation of the target protein and stabilize the ternary complex, pre-treat cells with a proteasome inhibitor (e.g., MG132) and a NEDDylation inhibitor (e.g., MLN4924).
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against a component of the SCF complex (e.g., anti-SKP1) or the target protein overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by western blotting using antibodies against the target protein and components of the SCF complex to detect the co-immunoprecipitated proteins.
-
In-Cell Ubiquitination Assay
This assay is performed to demonstrate that the this compound-PROTAC induces the ubiquitination of the target protein.
-
Cell Transfection and Treatment:
-
Co-transfect cells with plasmids expressing the target protein (if not endogenously expressed at sufficient levels) and HA-tagged ubiquitin.
-
Treat the cells with the this compound-PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).
-
-
Immunoprecipitation of the Target Protein:
-
Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein-protein interactions, then dilute with non-denaturing buffer.
-
Immunoprecipitate the target protein using a specific antibody.
-
-
Western Blot Analysis for Ubiquitination:
-
Wash the immunoprecipitates and elute the proteins.
-
Perform western blotting on the eluted samples using an anti-HA antibody to detect the presence of a ladder of high-molecular-weight ubiquitinated target protein species.
-
Conclusion
This compound represents a novel and effective tool for targeted protein degradation by recruiting the SKP1 adapter protein of the SCF E3 ligase complex. While the presented this compound-based PROTACs for BRD4 and the Androgen Receptor show slightly lower potency compared to some of the highly optimized VHL and CRBN-based degraders, they provide a valuable alternative mechanism of action. The validation of this compound-induced protein degradation relies on a series of well-established cellular and biochemical assays, including western blotting, co-immunoprecipitation, and ubiquitination assays. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers seeking to explore and validate this promising new avenue in targeted protein degradation.
References
A Comparative Guide to SKP1 Inhibitors: The Covalent Approach of EN884 Versus Non-Covalent Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex is a critical regulator of cellular protein degradation, making it an attractive target for therapeutic intervention in various diseases, including cancer. Inhibition of the core adaptor protein, S-phase kinase-associated protein 1 (SKP1), offers a promising strategy to disrupt SCF E3 ligase function. This guide provides a detailed comparison of EN884, a novel covalent inhibitor of SKP1, with other non-covalent SKP1 inhibitors, offering insights into their distinct mechanisms of action, biochemical potencies, and experimental validation.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition of SKP1
SKP1 inhibitors can be broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors.
This compound: A Covalent SKP1 Recruiter
This compound is a cysteine-reactive covalent ligand that specifically targets Cys160 on SKP1.[1] This covalent modification is irreversible and effectively hijacks the SKP1 protein. This compound has been utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a recruiter of the SCF complex to degrade neo-substrate proteins like BRD4 and the androgen receptor.[1][2] The covalent nature of this compound offers the potential for prolonged and potent target engagement.
Non-Covalent SKP1 Inhibitors: Disrupting Protein-Protein Interactions
In contrast, non-covalent inhibitors, such as Z0933M, 6-O-angeloylplenolin (6-OAP), and GH501, function by reversibly binding to SKP1 and disrupting its crucial interaction with F-box proteins. This disruption prevents the assembly of a functional SCF complex, leading to the accumulation of substrate proteins that would otherwise be targeted for degradation.
-
Z0933M binds to a hydrophobic hotspot on SKP1, thereby sterically hindering the binding of F-box proteins.
-
6-OAP has been shown to bind to SKP1 at sites critical for the SKP1-Skp2 interaction, leading to the dissociation and proteolysis of oncogenic E3 ligases.
-
GH501 is another inhibitor that disrupts the physical interaction between SKP1 and Skp2.
Quantitative Comparison of SKP1 Inhibitors
The following table summarizes the available quantitative data for this compound and other non-covalent SKP1 inhibitors. Direct comparison of potency metrics between covalent and non-covalent inhibitors can be challenging due to their different mechanisms of action. For covalent inhibitors, parameters like the rate of inactivation (k_inact/K_I) are often more informative than a simple IC50 value.
| Inhibitor | Class | Target | Mechanism of Action | Quantitative Data | Key Findings |
| This compound | Covalent | SKP1 (Cys160) | Covalent modification of SKP1 | Identified as the top hit in a screen of 1284 cysteine-reactive ligands; shows dose-response displacement of a cysteine-reactive probe.[1] In HEK293T cells, this compound engaged 7% of C160 on SKP1.[3] | Can be used in PROTACs to induce degradation of target proteins. |
| Z0933M | Non-covalent | SKP1 | Disrupts SKP1-F-box protein interaction | K_d : ~54 nM | Elicits cell death through a p53-dependent mechanism. |
| 6-OAP | Non-covalent | SKP1 | Disrupts SKP1-Skp2 interaction | Binds to SKP1 at sites critical for the interaction with Skp2. | Inactivates crucial oncogenic E3 ligases and shows anti-lung cancer activity. |
| GH501 | Non-covalent | SKP1 | Disrupts SKP1-Skp2 interaction | Demonstrates nanomolar potency in multiple cancer cell lines. | Effective against castration-resistant prostate cancer models. |
Experimental Methodologies
A variety of biochemical and cellular assays are employed to characterize and compare SKP1 inhibitors. Below are detailed protocols for some of the key experiments.
Gel-Based Activity-Based Protein Profiling (ABPP)
This method is used to identify and assess the engagement of covalent inhibitors with their protein targets within a complex proteome.
Protocol:
-
Protein Incubation: Recombinant pure SKP1 protein (as part of the SKP1-FBXO7-CUL1-RBX1 complex) is pre-incubated with varying concentrations of the covalent inhibitor (e.g., this compound) or a DMSO vehicle control for 1 hour.
-
Probe Labeling: A cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-rhodamine), is added to the protein-inhibitor mixture and incubated for 30 minutes. This probe labels cysteine residues that have not been modified by the covalent inhibitor.
-
SDS-PAGE and Visualization: The protein samples are separated by SDS-PAGE. The gel is then visualized using an in-gel fluorescence scanner to detect the labeled proteins.
-
Quantification: The intensity of the fluorescent bands is quantified. A decrease in fluorescence intensity in the inhibitor-treated samples compared to the control indicates covalent modification of SKP1 by the inhibitor. An IC50 value can be determined by plotting the percent inhibition against the inhibitor concentration.
Fluorescence Polarization (FP) Assay
This assay is used to measure the disruption of the SKP1-F-box protein interaction by non-covalent inhibitors.
Protocol:
-
Assay Components: The assay mixture contains a fluorescently labeled F-box protein peptide (e.g., from Skp2), purified SKP1 protein, and the test inhibitor at various concentrations.
-
Principle: In the absence of an inhibitor, the fluorescently labeled F-box peptide binds to the larger SKP1 protein, resulting in a high fluorescence polarization value due to the slower tumbling of the complex in solution.
-
Inhibition Measurement: When a non-covalent inhibitor is present, it competes with the F-box peptide for binding to SKP1. This displacement of the fluorescent peptide leads to its faster tumbling and a decrease in the fluorescence polarization signal.
-
Data Analysis: The decrease in fluorescence polarization is measured, and the data is used to calculate the inhibitor's IC50 or K_i value.
In Vitro Ubiquitination Assay
This assay assesses the functional consequence of SKP1 inhibition on the E3 ligase activity of the SCF complex.
Protocol:
-
Reaction Mixture: The reaction includes purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the SCF complex (containing SKP1), and the substrate protein.
-
Inhibitor Treatment: The SCF complex is pre-incubated with the SKP1 inhibitor (either covalent or non-covalent) or a vehicle control.
-
Ubiquitination Reaction: The reaction is initiated by the addition of the substrate and ATP and incubated at 37°C.
-
Detection of Ubiquitination: The reaction products are separated by SDS-PAGE and analyzed by Western blot using an antibody specific to the substrate protein. An increase in the molecular weight of the substrate protein (appearing as a ladder of bands) indicates polyubiquitination.
-
Analysis: The extent of substrate ubiquitination in the presence of the inhibitor is compared to the control to determine the inhibitory effect on SCF E3 ligase activity.
Visualizing the SCF-SKP1 Signaling Pathway and Inhibitor Action
The following diagrams illustrate the central role of SKP1 in the SCF E3 ligase complex and the distinct mechanisms of covalent and non-covalent inhibitors.
Caption: The SCF E3 ligase pathway and points of inhibitor intervention.
Caption: Experimental workflows for characterizing SKP1 inhibitors.
References
- 1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EN884-based and CRBN-based PROTACs for BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficiency and mechanism of action of EN884-based Proteolysis Targeting Chimeras (PROTACs) versus the more established Cereblon (CRBN)-based PROTACs, with a focus on the degradation of the therapeutically relevant target, Bromodomain-containing protein 4 (BRD4).
Introduction
PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These bifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The majority of PROTACs in development utilize the E3 ligases VHL or CRBN. However, the emergence of novel E3 ligase recruiters, such as this compound which engages the SKP1-CUL1-F-box (SCF) complex, offers new avenues for targeted protein degradation with potentially different efficacy and selectivity profiles. This guide focuses on comparing the novel this compound-based approach to the well-established CRBN-based strategy for the degradation of BRD4, a key epigenetic reader implicated in cancer.
Mechanism of Action
This compound-based PROTACs
This compound is a covalent recruiter of the SKP1 adapter protein, a core component of the SCF E3 ubiquitin ligase complex. An this compound-based PROTAC, upon entering the cell, forms a ternary complex between the target protein (e.g., BRD4) and the SCF complex. This proximity, induced by the PROTAC, leads to the ubiquitination of BRD4 by the SCF E3 ligase. The polyubiquitinated BRD4 is then recognized and degraded by the proteasome.
CRBN-based PROTACs
CRBN-based PROTACs utilize ligands such as thalidomide or its analogs to recruit the Cereblon E3 ubiquitin ligase, which is part of the CUL4A-DDB1-CRBN-RBX1 (CRL4CRBN) complex. Similar to the this compound-based system, the PROTAC facilitates the formation of a ternary complex between BRD4 and the CRL4CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Quantitative Comparison of BRD4 Degradation
The following tables summarize the degradation efficiency of a representative this compound-based PROTAC (SJH1-51B) and several well-characterized CRBN-based PROTACs targeting BRD4. It is important to note that direct head-to-head quantitative comparisons in the same experimental setting are limited in the publicly available literature. The data for SJH1-51B is based on initial characterizations and is compared to established CRBN-based degraders.
Table 1: this compound-based PROTAC (SJH1-51B) BRD4 Degradation
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Reference |
| SJH1-51B | BRD4 | SCF (via SKP1) | MDA-MB-231 | Not Reported | ~50% (at 1 µM, 24h for short isoform) | [1] |
Note: The original study qualitatively states that SJH1-51B is less potent than dBET1 and MZ1.[2] The Dmax is an estimation from western blot data in the publication.
Table 2: CRBN-based PROTACs BRD4 Degradation
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma cell lines | < 1 | >95 | [3] |
| dBET1 | BRD4 | CRBN | RS4;11 | 3 | >98 | |
| QCA570 | BRD4 | CRBN | MOLM-13 | 0.8 | >95 |
Experimental Protocols
General Workflow for Assessing PROTAC-mediated Degradation
The following diagram illustrates a typical workflow for evaluating the efficacy of a PROTAC in degrading a target protein.
Detailed Protocol: Western Blotting for BRD4 Degradation
This protocol provides a detailed methodology for quantifying the degradation of BRD4 in cultured cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231, HEK293T, or a relevant cancer cell line) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium. A typical concentration range for DC50 determination is from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions and the vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Data Analysis:
-
Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities for BRD4 and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining BRD4 protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Conclusion
The development of this compound-based PROTACs represents a significant expansion of the E3 ligase toolbox for targeted protein degradation. By recruiting the SKP1 adapter protein of the SCF E3 ligase complex, these novel degraders offer an alternative to the commonly used CRBN and VHL-based systems.
Based on the currently available data, the first-generation this compound-based BRD4 degrader, SJH1-51B, appears to be less potent than highly optimized CRBN-based PROTACs like ARV-825 and dBET1. However, it is important to recognize that SJH1-51B is an early-stage tool compound. Further medicinal chemistry optimization of the this compound ligand, the linker, and the target-binding moiety could significantly enhance its degradation efficiency.
The choice between an this compound-based and a CRBN-based PROTAC for a specific application will depend on several factors, including the target protein, the cellular context, and the desired selectivity profile. The differential expression and substrate scope of the SCF and CRL4CRBN E3 ligase complexes may offer opportunities to achieve tissue-specific degradation or to overcome resistance mechanisms that can arise with CRBN- or VHL-based PROTACs. Future head-to-head studies with optimized SKP1-recruiting PROTACs will be crucial to fully elucidate their therapeutic potential in comparison to the established CRBN-based degraders.
References
A Comparative Analysis: EN884-based SKP1-Recruiting PROTACs versus VHL-Recruiting PROTACs for BRD4 Degradation
For researchers and scientists engaged in the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase recruiter is a critical determinant of a PROTAC's performance. While the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases have been the workhorses of PROTAC development, novel recruiters are emerging with the potential to offer distinct advantages. This guide provides a comparative overview of the performance of a PROTAC leveraging a novel SKP1 recruiter, EN884, against established VHL-based PROTACs for the degradation of the therapeutically relevant target, Bromodomain-containing protein 4 (BRD4).
This comparison synthesizes available experimental data to highlight key differences in degradation efficiency, mechanism, and potential therapeutic implications.
Performance Data Summary
The following table summarizes the quantitative performance of an this compound-based BRD4 degrader (SJH1-51B) and a representative VHL-based BRD4 degrader (ARV-771). This data is compiled from independent studies and presented for comparative purposes.
| Parameter | This compound-based PROTAC (SJH1-51B) | VHL-based PROTAC (ARV-771) |
| Target Protein | BRD4 | BRD4 |
| E3 Ligase Recruited | SKP1 (via this compound) | VHL |
| Cell Line | HEK293T | 22Rv1 |
| DC50 | Not explicitly quantified in the initial study, but showed robust degradation at 1 µM. | < 5 nM[1][2] |
| Dmax | Not explicitly quantified, but significant degradation of the short isoform of BRD4 was observed. | Not explicitly quantified, but potent degradation of BRD2/3/4 was reported.[2] |
| Mechanism | Covalent recruitment of SKP1.[3] | Non-covalent recruitment of VHL. |
In-Depth Performance Comparison
The this compound-based PROTAC, SJH1-51B, represents a novel class of degraders that hijacks the SKP1-CUL1-F-box (SCF) E3 ligase complex.[3] Initial studies in HEK293T cells demonstrated that SJH1-51B effectively degrades the short isoform of BRD4. While specific DC50 and Dmax values were not reported in the initial publication, the western blot data indicates significant degradation at a concentration of 1 µM. A key feature of the this compound recruiter is its covalent binding mechanism to SKP1, which may offer prolonged target engagement and degradation.
In contrast, VHL-recruiting PROTACs, such as ARV-771, have been more extensively characterized. ARV-771 demonstrates high potency in degrading BRD4 in 22Rv1 castration-resistant prostate cancer cells, with a reported DC50 of less than 5 nM. This highlights the established efficiency of VHL-mediated degradation. VHL-based PROTACs typically operate through a non-covalent, reversible binding mechanism, which has proven highly effective in achieving substantial and sustained protein knockdown.
The choice of cell line for these experiments is an important consideration. The performance of PROTACs can be influenced by the endogenous expression levels of the recruited E3 ligase and other cellular factors. Therefore, a direct head-to-head comparison in the same cell line would provide the most definitive assessment of their relative potencies.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action, it is essential to visualize the signaling pathways and experimental workflows involved in assessing PROTAC performance.
Figure 1: Simplified signaling pathways for BRD4 degradation by this compound-based and VHL-based PROTACs.
The experimental workflow for evaluating PROTAC performance typically involves treating cultured cells with the PROTAC molecule and then assessing the levels of the target protein.
Figure 2: A standard experimental workflow for determining PROTAC efficacy.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol is a standard method for quantifying the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T or 22Rv1) in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay or a similar method to ensure equal protein loading for the Western blot.
4. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Conclusion
The emergence of novel E3 ligase recruiters like this compound for the SKP1 complex expands the toolbox for targeted protein degradation and offers the potential for distinct therapeutic advantages. While VHL-recruiting PROTACs have demonstrated high potency and are well-established, the covalent mechanism of this compound may provide benefits in terms of duration of action and overcoming potential resistance mechanisms. Further head-to-head studies in identical cellular contexts are warranted to fully elucidate the comparative performance and to guide the rational design of next-generation PROTACs. Researchers should consider the specific biological context, including E3 ligase expression levels and potential for off-target effects, when selecting a PROTAC strategy.
References
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
A Comparative Guide to EN884-Mediated Protein Degradation: A Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of EN884, a covalent recruiter of the SKP1 E3 ligase adaptor protein, for its application in targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs). By hijacking the ubiquitin-proteasome system, this compound-based PROTACs can effectively induce the degradation of specific proteins of interest. This document presents a quantitative comparison of this compound-mediated degradation of Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR) with other established PROTACs, supported by detailed experimental protocols and pathway visualizations.
Quantitative Degradation Analysis
The efficacy of a PROTAC is primarily determined by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. While specific DC50 and Dmax values for this compound-based PROTACs are not extensively published in tabular format, their degradation potential has been demonstrated through western blot analysis. For a comprehensive comparison, this guide contrasts the performance of an this compound-based PROTAC with well-characterized PROTACs that recruit different E3 ligases (VHL and cereblon) to degrade the same target proteins.
This compound-Mediated BRD4 Degradation
The PROTAC SJH1-51B , which incorporates this compound to recruit the SKP1 E3 ligase and a JQ1 derivative to bind to BRD4, has been shown to induce robust degradation of BRD4.
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference |
| SJH1-51B (this compound-based) | SKP1 | BRD4 | HEK293T | Not explicitly quantified, but robust degradation observed at 1 µM | >90% (estimated from Western Blot) | [1] |
| ARV-825 | Cereblon | BRD4 | Burkitt's Lymphoma cells | <1 nM | >95% | [2] |
| MZ1 | VHL | BRD4 | HeLa cells | ~15 nM | >90% | [3] |
This compound-Mediated Androgen Receptor (AR) Degradation
This compound has also been utilized in PROTACs to target the Androgen Receptor for degradation.
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference |
| This compound-AR PROTAC | SKP1 | Androgen Receptor | LNCaP | Not explicitly quantified, but significant degradation observed at 1 µM | >80% (estimated from Western Blot) | [1] |
| ARV-110 | Cereblon | Androgen Receptor | VCaP | <1 nM | >95% | [4] |
| ARCC-4 | VHL | Androgen Receptor | VCaP | 5 nM | >95% |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures involved in this compound-mediated degradation, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound-mediated degradation pathway.
Caption: Workflow for DC50 determination.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Protocol 1: Western Blot for Protein Degradation Quantification
This protocol outlines the steps for quantifying changes in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
- Seed the desired cell line (e.g., HEK293T for BRD4, LNCaP for AR) in 6-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the this compound-based PROTAC and control compounds in fresh cell culture media.
- Aspirate the old media from the cells and add the media containing the different concentrations of the PROTACs. Include a vehicle-only control (e.g., DMSO).
- Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
2. Cell Lysis and Protein Quantification:
- After incubation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysates on ice for 30 minutes with intermittent vortexing.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Immunoblotting:
- Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
- Boil the samples at 95°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
- Run the gel to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4 or anti-AR) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
4. Quantification and Data Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
- Express the protein levels as a percentage relative to the vehicle-treated control.
Protocol 2: Determination of DC50 and Dmax
This protocol describes how to analyze the quantitative data obtained from Western blotting to determine the potency and efficacy of the PROTAC.
1. Data Collection:
- Perform the Western blot experiment as described in Protocol 1, using a range of PROTAC concentrations (typically a 10-point, 3-fold serial dilution).
2. Data Normalization:
- For each concentration, calculate the percentage of remaining target protein relative to the vehicle control (which is set to 100%).
3. Curve Fitting:
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
- Use a non-linear regression model (e.g., [inhibitor] vs. normalized response -- Variable slope) in a suitable software like GraphPad Prism to fit the data.
4. DC50 and Dmax Determination:
- The DC50 value is the concentration of the PROTAC that results in 50% degradation of the target protein, as determined from the fitted curve.
- The Dmax value represents the maximum percentage of protein degradation achieved at the highest tested concentrations of the PROTAC. This is determined by the bottom plateau of the dose-response curve.
By following these protocols and utilizing the provided comparative data, researchers can effectively evaluate the performance of this compound-mediated degradation and benchmark it against other targeted protein degradation strategies.
References
Assessing the Proteome-Wide Selectivity of EN884: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation (TPD) is rapidly evolving, with the discovery of novel E3 ligase recruiters being a key driver of innovation. EN884 has recently emerged as a first-in-class covalent recruiter of the SKP1 adapter protein, a core component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex. This guide provides a comprehensive assessment of the proteome-wide selectivity of this compound, offering a comparison with other E3 ligase recruiting mechanisms and detailing the experimental protocols used for its evaluation.
This compound: A Covalent SKP1 Recruiter
This compound is a cysteine-reactive small molecule that covalently modifies Cys160 of SKP1.[1][2][3] This covalent engagement allows for the recruitment of the SCF E3 ligase complex to target proteins of interest when this compound is incorporated into a Proteolysis Targeting Chimera (PROTAC). By hijacking the SCF complex, these PROTACs can induce the ubiquitination and subsequent proteasomal degradation of specific cellular proteins, offering a powerful therapeutic modality.[1][2]
Proteome-Wide Selectivity Profile of this compound
A critical aspect of any TPD platform is the selectivity of the E3 ligase recruiter. Off-target interactions can lead to unintended protein degradation and potential toxicity. Chemoproteomic profiling of an alkyne-functionalized probe based on the this compound scaffold has revealed that in its current form, this compound is not highly selective.
Table 1: Proteome-Wide Selectivity of an this compound-based Probe
| Probe | On-Target | Number of Off-Targets | Total Proteins Identified |
| SJH1-37m (this compound-alkyne) | SKP1 | 414 | 5928 |
Data from a pulldown proteomics experiment in HEK293T cells.
The data indicates that while the this compound-based probe successfully enriches for its intended target, SKP1, it also interacts with a significant number of other cellular proteins. This suggests that further medicinal chemistry efforts are required to improve the selectivity of the this compound scaffold.
Comparison with Alternative E3 Ligase Recruiters
The majority of PROTACs developed to date utilize recruiters for the VHL and cereblon (CRBN) E3 ligases. These recruiters are generally highly selective and have been successfully employed to degrade a wide range of target proteins. In recent years, recruiters for other E3 ligases such as DCAF11, DCAF16, and RNF114 have also been developed, expanding the toolbox for TPD.
Table 2: Comparison of E3 Ligase Recruiter Selectivity
| Recruiter Class | E3 Ligase Target | Selectivity Profile | Representative Ligands |
| This compound | SKP1 (SCF complex) | Emerging, currently not highly selective | This compound |
| VHL Recruiters | VHL | Generally high selectivity | VH032, VH298 |
| CRBN Recruiters | Cereblon | Generally high selectivity | Lenalidomide, Pomalidomide |
| Other Covalent Recruiters | DCAF11, DCAF16, RNF114 | Variable, under active investigation | Specific covalent ligands |
This comparison highlights that while this compound opens up a new avenue for E3 ligase recruitment, its selectivity profile is not yet as favorable as the well-established VHL and CRBN recruiters.
Experimental Protocols for Assessing Selectivity
The selectivity of this compound and its derivatives was assessed using cutting-edge chemoproteomic techniques.
Isotopic Desthiobiotin-Activity-Based Protein Profiling (isoDTB-ABPP)
This method was employed to identify the specific cysteine residue on SKP1 that is engaged by this compound.
Experimental Workflow:
Pulldown Proteomics with Alkyne-Functionalized Probe
This method was used to determine the proteome-wide off-targets of the this compound scaffold.
Experimental Workflow:
Signaling Pathway: Targeted Protein Degradation via SCF Recruitment
This compound-based PROTACs function by hijacking the ubiquitin-proteasome system. The this compound moiety binds to SKP1, bringing the entire SCF E3 ligase complex into proximity with a target protein bound by the other end of the PROTAC. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Conclusion
This compound represents an exciting development in the field of targeted protein degradation by providing a novel means to recruit the SCF E3 ligase complex. However, the initial chemoproteomic profiling reveals a need for further optimization to enhance its selectivity. For researchers and drug development professionals, this compound offers a promising but early-stage tool. Future work will likely focus on developing more selective SKP1 binders to fully realize the therapeutic potential of this new class of E3 ligase recruiters. When considering a TPD strategy, the well-established and highly selective VHL and CRBN recruiters remain the gold standard, while the development of novel recruiters like this compound continues to expand the possibilities of this powerful technology.
References
A Comparative Analysis of EN884 and Other Covalent Recruiters for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), covalent recruiters are emerging as powerful tools to expand the repertoire of E3 ligases and E2 conjugating enzymes that can be harnessed for therapeutic benefit. This guide provides a comparative overview of the covalent recruiter EN884, which targets the SKP1 adaptor protein, and other notable covalent recruiters: EN106 (targets FEM1B), CCW 28-3 (targets RNF4), ZSH-2117 (targets NEDD4), and EN67 (targets UBE2D). We present available performance data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to aid researchers in selecting and utilizing these valuable chemical probes.
Performance Comparison of Covalent Recruiters
The following tables summarize the available quantitative data for this compound and other covalent recruiters. It is important to note that the experimental conditions under which these data were generated may vary between studies, and direct comparisons should be made with caution.
| Covalent Recruiter | Target | Target Cysteine | Reported IC50 / DC50 | PROTAC Target(s) Degraded | Cell Line(s) | Reference(s) |
| This compound | SKP1 | C160 | Data not available | BRD4 | HEK293T | [1][2][3][4] |
| EN106 | FEM1B | C186 | IC50: 2.2 µM (FP assay) | BRD4, BCR-ABL | HEK293T, K562 | [5] |
| CCW 28-3 | RNF4 | C132/C135 | IC50: 0.54 µM (gel-based ABPP) | BRD4 | 231MFP | |
| ZSH-2117 | NEDD4 | C1286 | Data not available | EGFRL858R/T790M/C797S, CDK4, PDE5, BTK, Brd4 | Data not available | |
| EN67 | UBE2D | C111 | Data not available | BRD4, Androgen Receptor | HEK293T, LNCaP |
Table 1: Performance Overview of Covalent Recruiters. This table summarizes the target protein, the specific cysteine residue engaged, reported potency (IC50) or degradation (DC50) values, the protein targets degraded by PROTACs derived from the recruiter, and the cell lines used in the cited studies.
| Covalent Recruiter-PROTAC | Target Degraded | DC50 | Dmax | Cell Line | Reference(s) |
| SJH1-51B (this compound derivative) | BRD4 (short isoform) | ~1 µM | >80% | HEK293T | |
| NJH-1-106 (EN106 derivative) | BRD4 | 250 nM | 94% | HEK293T | |
| CCW 28-3 | BRD4 | ~10 µM | ~50% | 231MFP | |
| NF90 (EN67 derivative) | BRD4 (short isoform) | ~1 µM | >80% | HEK293T |
Table 2: Degradation Performance of PROTACs Derived from Covalent Recruiters. This table provides a more detailed look at the degradation efficiency (DC50 and Dmax) of specific PROTACs constructed using the indicated covalent recruiters.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental approaches, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a general workflow for characterizing covalent recruiters.
References
- 1. Covalent Recruitment of NEDD4 for Targeted Protein Degradation: Rational Design of Small Molecular Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 3. NEDD4 - Wikipedia [en.wikipedia.org]
- 4. In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Specialized Chemical Compounds: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For substances that are not readily identifiable, such as a compound designated "EN884," a systematic approach is essential to protect personnel and minimize environmental impact. This guide provides a step-by-step procedure for the safe handling and disposal of such specialized chemical compounds, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Identification Protocol
In the absence of a specific Safety Data Sheet (SDS) for "this compound," the substance must be treated as hazardous until proven otherwise. The primary step is to obtain a definitive identification of the compound.
Step 1: Information Gathering
-
Contact the Manufacturer/Supplier: The most direct method to ascertain the chemical's properties is to contact the original source. Provide them with the product number "this compound" and any other identifiers on the container.
-
Internal Documentation Review: Check laboratory notebooks, inventory records, and purchase orders. These documents may contain the chemical name, CAS number, or other relevant information.
Step 2: Hazard Assessment
-
Consult with EHS: Engage your institution's Environmental Health and Safety (EHS) department. Their expertise is invaluable in assessing potential hazards and navigating disposal regulations.
-
Assume Hazard: Until identified, handle the material with full personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves. Work in a well-ventilated area, preferably within a chemical fume hood.[1]
General Disposal Procedure for Unidentified Chemicals
Once all attempts to identify the substance have been exhausted, the following general disposal procedure should be implemented in coordination with your EHS department.
-
Segregation and Labeling:
-
Isolate the container of "this compound" from other chemicals to prevent accidental reactions.
-
Label the container clearly as "Caution: Unidentified Chemical for Disposal" and include any known information (e.g., physical state, any suspected hazard class).
-
-
Waste Characterization:
-
Your EHS department will likely need to perform a hazard characterization. This may involve analytical testing to determine its properties (e.g., ignitability, corrosivity, reactivity, toxicity).
-
-
Packaging for Disposal:
-
EHS will provide guidance on the appropriate waste container. Ensure the container is compatible with the unknown chemical.
-
Do not mix the unidentified chemical with other waste streams.
-
-
Arranging for Pickup and Disposal:
-
Your EHS department will coordinate with a licensed hazardous waste disposal company. This ensures the waste is transported and disposed of in compliance with federal, state, and local regulations.
-
Quantitative Data Summary
In the absence of specific data for "this compound," the following table provides general hazard classifications to consider when handling an unknown substance, based on the Globally Harmonized System (GHS).
| Hazard Class | Description | GHS Pictogram |
| Acute Toxicity | May be fatal or cause organ damage from a single short exposure. | Skull and Crossbones |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Corrosion |
| Flammability | Flammable liquids, solids, gases, aerosols. | Flame |
| Oxidizing | May cause or contribute to the combustion of other material. | Flame over Circle |
| Health Hazard | May cause or suspected of causing serious health effects. | Health Hazard |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects. | Environment |
Experimental Protocols
Detailed experimental protocols for waste characterization are determined by the accredited laboratory conducting the analysis. Common methods include:
-
Flash Point Testing: To determine ignitability.
-
pH Testing: To determine corrosivity.
-
Reactivity Testing: To assess potential for detonation or explosive reaction when heated, or when mixed with water.
-
Toxicity Characteristic Leaching Procedure (TCLP): An analytical method to determine if a waste is characteristically hazardous for toxicity.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of an unidentified chemical compound like this compound.
Caption: Workflow for the disposal of an unidentified chemical.
By adhering to this structured approach, laboratories can ensure that even unknown substances are managed in a manner that is safe, responsible, and compliant with all applicable regulations.
References
Essential Safety and Handling Protocols for E9884
Disclaimer: The identifier "EN884" is not a recognized chemical name or standard product code. This guide pertains to the chemical associated with product code E9884 , as it is a plausible match for the query. It is crucial to verify the exact identity of the substance you are handling and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before commencing any work.
This document provides immediate safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with the chemical substance identified by product code E9884.
Immediate Safety Information
E9884 is a hazardous substance that requires strict adherence to safety protocols to prevent exposure and ensure a safe laboratory environment.
Key Hazards:
-
Acute Toxicity (Inhalation): Harmful if inhaled.
-
Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to the respiratory tract through prolonged or repeated inhalation.
-
Aquatic Hazard: Harmful to aquatic life.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of water or shower.
-
Ingestion: If swallowed, have the victim drink water (two glasses at most). Consult a physician.
Personal Protective Equipment (PPE) and Handling
Strict adherence to the following PPE and handling guidelines is mandatory to minimize exposure risk. All work should be conducted inside a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles, and a face shield. | To prevent eye contact, which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), fully-buttoned lab coat. | To prevent skin contact with the substance. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | The substance is harmful if inhaled and can cause damage to the respiratory tract upon repeated exposure. |
Handling Procedures:
-
Always work within a certified chemical fume hood to avoid inhaling dust or vapors.
-
Avoid contact with skin and eyes. Do not breathe dust.
-
Wash hands thoroughly after handling the substance.
-
Keep the container tightly closed and store in a dry, well-ventilated place.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Accidental Release Measures:
-
Evacuate the area and ensure adequate ventilation.
-
Avoid generating dust.
-
Wear appropriate PPE as outlined above.
-
Cover drains to prevent entry into the water system.
-
Collect the spilled material using a dry method (e.g., scoop or shovel) and place it in a suitable, closed container for disposal.
-
Clean the affected area thoroughly.
Disposal Plan:
-
Dispose of the substance and any contaminated materials (e.g., gloves, absorbent paper) in a designated hazardous waste container.
-
The disposal must be carried out by a licensed waste disposal company.
-
Do not allow the product to enter drains or surface water, as it is harmful to aquatic life.
Visual Workflow for Safe Handling of E9884
The following diagram outlines the standard operating procedure for handling E9884, from preparation to final disposal.
Caption: Workflow for the safe handling and disposal of E9884.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
